Product packaging for Lipoxidase(Cat. No.:CAS No. 9029-60-1)

Lipoxidase

Cat. No.: B8822775
CAS No.: 9029-60-1
M. Wt: 771.0 g/mol
InChI Key: AUMCYORTVSBJGW-UHFFFAOYSA-N
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Description

Definition and Enzyme Commission (EC 1.13.11.12) Classification

Lipoxygenases (LOXs) are defined as lipid peroxidizing enzymes that catalyze the oxygenation of free and esterified polyenoic fatty acids to their corresponding hydroperoxy derivatives. nih.gov They are classified under the Enzyme Commission (EC) number 1.13.11.12, specifically as linoleate (B1235992):oxygen 13-oxidoreductase. genome.jpcambridge.orgresearchgate.netcerealsgrains.org This classification places them within the oxidoreductases, acting on single donors with the incorporation of molecular oxygen (oxygenases), and specifically with the incorporation of two atoms of oxygen. genome.jp The EC 1.13.11.12 enzyme typically oxidizes linoleate and alpha-linolenate, common plant PUFAs, by inserting molecular oxygen at the C-13 position with (S)-configuration. genome.jp

Historical Perspectives on Lipoxygenase Discovery and Initial Characterization

The discovery and characterization of lipoxygenases date back several decades. Early studies in plants, particularly in soybeans, were instrumental in understanding the basic enzymatic function of LOXs. ucsc.edu The first complete cDNA sequence, pure crystalline enzyme, and three-dimensional structure were determined from the soybean enzyme, which served as a model system for understanding this class of enzymes. ucsc.educaymanchem.com In the early 1960s, lipoxygenases were discovered and characterized in the context of mycotoxin contamination in animal feed. researchgate.net Initial characterization focused on their ability to catalyze the hydroperoxidation of PUFAs containing cis,cis-1,4-pentadiene moieties. cambridge.org

Ubiquitous Distribution Across Biological Kingdoms

Lipoxygenases are widely distributed across biological kingdoms, being found in plants, animals, and fungi. nih.govcambridge.orgucsc.educaymanchem.comnih.govwikidoc.org While their occurrence in archaea remains unclear, lipoxygenase-like sequences have been identified in bacteria and eukarya. nih.govnih.gov In plants, LOXs are particularly abundant, with multiple isoenzymes exhibiting different biochemical properties and tissue distributions. cambridge.org Mammalian systems also possess several lipoxygenase isoforms, such as 5-LOX, 12-LOX, and 15-LOX in humans, which differ in their positional specificity on substrates like arachidonic acid. ucsc.edu Gene sequences for lipoxygenases have even been isolated from primitive species like alga, slime molds, and corals. caymanchem.com

General Biological Relevance in Polyunsaturated Fatty Acid Metabolism and Signaling

Lipoxygenases play a central role in the metabolism of PUFAs, converting them into hydroperoxy derivatives that serve as precursors for a diverse array of bioactive lipid mediators. cambridge.orgcerealsgrains.orgucsc.edunih.govbiorxiv.org These downstream products, collectively known as oxylipins, are involved in numerous physiological processes and signaling pathways in both plants and animals. cambridge.orgnih.govbiorxiv.orgresearchgate.netcardiff.ac.uk

In plants, the lipoxygenase pathway is crucial for growth, development, and responses to environmental stresses, including defense against pathogens and insects, and abiotic stresses like heat, cold, drought, or salt. ucsc.eduresearchgate.netcardiff.ac.uknih.govplos.org Products like jasmonic acid, derived from the 13-hydroperoxide of linoleate, are important plant hormones involved in these processes. genome.jpcaymanchem.comresearchgate.net Plant LOXs are also significant in the food industry, contributing to flavor and aroma in plant products. cambridge.org

In mammals, lipoxygenases and their products are implicated in various cellular functions, including cell proliferation and differentiation. nih.govwikidoc.org Mammalian LOX isoforms metabolize PUFAs like arachidonic acid and linoleic acid into signaling molecules such as leukotrienes and lipoxins, which are involved in inflammatory responses. ucsc.edunih.govcardiff.ac.uknih.gov These lipid mediators can influence immune cell function and have been linked to the pathogenesis of various diseases, including inflammatory diseases, cardiovascular conditions, and certain cancers. ucsc.edunih.govbiorxiv.orgnih.govmdpi.comtandfonline.com For instance, 5-LOX is associated with asthma, 12-LOX with diabetes and atherosclerosis, and 15-LOX with stroke and Alzheimer's disease. ucsc.edu Furthermore, LOX products are involved in maintaining cellular redox homeostasis and can act as ligands for nuclear receptors like PPAR-gamma, influencing processes like macrophage development. nih.govuniprot.org Research also indicates a role for LOXs in hematopoietic stem cell function and epithelial wound healing. uniprot.orgashpublications.org

Properties

CAS No.

9029-60-1

Molecular Formula

C58H46N2

Molecular Weight

771.0 g/mol

IUPAC Name

3-[9-[3-(9,9-dimethylfluoren-2-yl)phenyl]-5,6-dihydrobenzo[c]carbazol-7-yl]-3-phenyl-1-(4-phenylphenyl)prop-1-en-1-amine

InChI

InChI=1S/C58H46N2/c1-58(2)51-23-12-11-22-48(51)49-31-28-45(35-52(49)58)43-19-13-20-44(34-43)46-29-32-50-56(36-46)60(54-33-30-40-16-9-10-21-47(40)57(50)54)55(42-17-7-4-8-18-42)37-53(59)41-26-24-39(25-27-41)38-14-5-3-6-15-38/h3-29,31-32,34-37,55H,30,33,59H2,1-2H3

InChI Key

AUMCYORTVSBJGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)C5=CC6=C(C=C5)C7=C(N6C(C=C(C8=CC=C(C=C8)C9=CC=CC=C9)N)C1=CC=CC=C1)CCC1=CC=CC=C17)C

Origin of Product

United States

Molecular Architecture and Structural Biology of Lipoxygenases

Comparative Structural Analyses of Lipoxygenase Isoforms

Lipoxygenases (LOXs) constitute a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Despite catalyzing similar reactions, different LOX isoforms exhibit distinct substrate specificities and positional selectivity, which are dictated by their unique structural features. Comparative structural analyses, primarily through X-ray crystallography and computational modeling, have provided significant insights into the molecular basis for these differences.

The fundamental structural architecture of most eukaryotic lipoxygenases consists of two distinct domains: a smaller N-terminal β-barrel domain, often referred to as a PLAT (Polycystin-1, Lipoxygenase, Alpha-Toxin) domain, and a larger C-terminal catalytic domain that houses the non-heme iron active site wikipedia.orgnih.govlipidmaps.org. While this two-domain structure is conserved, there are notable variations between isoforms, particularly between plant and mammalian enzymes. Plant lipoxygenases are generally larger, typically around 90-100 kDa, compared to mammalian LOXs, which are approximately 60-75 kDa wikipedia.orgfishersci.at. This size difference is largely attributed to the presence of additional loop regions in the plant enzymes that are absent in their mammalian counterparts wikipedia.orgfishersci.pt. The N-terminal PLAT domain, present in most eukaryotic LOXs, is involved in membrane binding and substrate acquisition, particularly in mammalian isoforms, and contains an eight-stranded antiparallel β-barrel wikipedia.orgnih.govlipidmaps.org. Bacterial lipoxygenases, such as those found in Pseudomonas aeruginosa, may lack the N-terminal β-barrel domain entirely, instead featuring an expanded catalytic domain with an additional N-terminal helix wikipedia.org.

The C-terminal catalytic domain, which forms the core of the enzyme, is predominantly α-helical, containing around 18-22 helices and, in some plant enzymes, additional β-sheets nih.govfishersci.pt. This domain is structurally conserved across plant, animal, and bacterial lipoxygenases wikipedia.orghmdb.ca. The catalytic non-heme iron atom is coordinated within this domain by a set of conserved residues. Typically, the iron is ligated by four residues from the protein: three histidine residues and the carboxylate group of the C-terminal isoleucine nih.govfishersci.pthmdb.cafishersci.fi. A fifth ligand is often an asparagine, and a water molecule or hydroxide (B78521) ion serves as a sixth ligand in the resting state hmdb.calipidmaps.org. Five of the six conserved histidine residues in lipoxygenase sequences are clustered in a specific region, and two of these are involved in coordinating the iron nih.govfishersci.fi.

Detailed comparative analyses of crystal structures have illuminated how subtle variations in the catalytic domain, particularly within the substrate-binding cavity, contribute to the distinct positional and stereochemical specificities observed among isoforms. The substrate cavity is a long, narrow channel that accommodates the polyunsaturated fatty acid substrate nih.govhmdb.ca. In soybean lipoxygenases, for instance, comparisons between isoforms like LOX-1, LOX-3, VLX-B, and VLX-D, which exhibit different specificities for linoleic acid (producing primarily 13S-hydroperoxides or a mixture of 9-hydroperoxides), reveal differences in the shape and branches of the internal subcavity that corresponds to substrate binding and oxygen access lipidmaps.orgciteab.comflybase.orgamericanelements.com. These structural differences in the substrate channel lining residues influence the orientation of the fatty acid substrate relative to the catalytic iron, thereby determining which carbon atom undergoes hydrogen abstraction and subsequent oxygen insertion wikipedia.orgflybase.org.

Enzymatic Mechanisms and Catalysis of Lipoxygenases

Catalytic Cycle and Free Radical Intermediates

The catalytic cycle of lipoxygenase involves a series of steps that generate and utilize free radical intermediates. psu.eduresearchgate.net The process begins with the activation of the enzyme, typically by trace amounts of fatty acid hydroperoxides, which oxidizes the catalytic iron from its inactive ferrous (Fe²⁺) state to the active ferric (Fe³⁺) state. nih.govdiva-portal.orgresearchgate.netpan.olsztyn.pl

Initiation through Stereoselective Hydrogen Abstraction

The initial and rate-limiting step of the lipoxygenase reaction is the stereoselective abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) carbon within the PUFA substrate. nih.govnih.govacs.orgaocs.orgresearchgate.net This hydrogen is removed from the CH₂ group located between two cis double bonds in a cis,cis-1,4-pentadiene moiety. nih.govcerealsgrains.org The abstraction is facilitated by the active ferric iron center, often described as a proton-coupled electron transfer (PCET) process, where an electron tunnels from the fatty acid to the Fe³⁺ center, and a proton is transferred to a catalytic base, often a hydroxide (B78521) ligand coordinated to the iron. nih.govacs.orgaocs.org This step generates a carbon-centered fatty acid radical. nih.govpsu.edunih.govpan.olsztyn.pl

Molecular Oxygenation and Hydroperoxide Formation

Following hydrogen abstraction, the carbon-centered fatty acid radical undergoes a rapid reaction with molecular oxygen (O₂). nih.govdiva-portal.orgcerealsgrains.orgacs.org This oxygenation step occurs regioselectively and stereoselectively, typically with oxygen inserting on the opposite face of the substrate relative to where the hydrogen was abstracted (an antarafacial relationship). nih.govdiva-portal.orgacs.org The reaction with O₂ forms a fatty acid peroxyl radical. nih.govpsu.edunih.govpan.olsztyn.pl This peroxyl radical is then quickly reduced to a hydroperoxide product, with the concomitant re-oxidation of the catalytic iron back to the ferric (Fe³⁺) state, completing the catalytic cycle. nih.govpsu.edunih.govresearchgate.net Molecular oxygen is not productively bound by the lipoxygenase enzyme before the substrate radical is formed; instead, it reacts directly with the substrate radical intermediate. acs.org

Redox States of the Catalytic Iron

The catalytic activity of lipoxygenase is intimately linked to the redox cycling of its non-heme iron cofactor. nih.govresearchgate.netacs.orgacs.orgplos.org The enzyme typically exists in an inactive ferrous (Fe²⁺) state. diva-portal.orgresearchgate.netpan.olsztyn.pl Activation involves the oxidation of Fe²⁺ to the catalytically active ferric (Fe³⁺) state, often initiated by a product hydroperoxide. psu.edunih.govdiva-portal.orgresearchgate.netpan.olsztyn.pl During the catalytic cycle, the iron alternates between the Fe³⁺ and Fe²⁺ states. The Fe³⁺ form is involved in the initial hydrogen abstraction, being reduced to Fe²⁺ as the substrate is oxidized to a radical. nih.govresearchgate.net Subsequently, the Fe²⁺ is re-oxidized to Fe³⁺ during the reduction of the peroxyl radical intermediate to the hydroperoxide product. nih.govresearchgate.netresearchgate.net This redox cycling is essential for continuous catalytic turnover. researchgate.netresearchgate.net

Substrate Specificity and Regiospecificity

Lipoxygenases exhibit high specificity for their substrates and remarkable control over the position (regiospecificity) and stereochemistry of oxygen insertion. nih.govnih.govdiva-portal.orgacs.orgcsic.es

Specificity for Polyunsaturated Fatty Acids Exhibiting cis,cis-1,4-Pentadiene Moieties

A defining characteristic of lipoxygenase substrates is the presence of at least one cis,cis-1,4-pentadiene moiety. mnsu.edupsu.edunih.govdiva-portal.orgpan.olsztyn.plcerealsgrains.orgacs.orgplos.orgcreative-enzymes.com This structural feature, consisting of a methylene group flanked by two cis double bonds, is the site from which the initial hydrogen abstraction occurs. nih.govcerealsgrains.org Common substrates include linoleic acid and arachidonic acid, which contain one and three such moieties, respectively. acs.orgcerealsgrains.org The enzyme specifically targets the methylene carbon within this pentadiene system. nih.govcerealsgrains.org

Positional and Stereochemical Specificity of Oxygen Insertion

Lipoxygenases are classified based on the position at which they insert oxygen into the fatty acid chain (regiospecificity) and the resulting stereochemistry (stereospecificity), typically producing a single chiral hydroperoxide product. nih.govdiva-portal.orgacs.orgcsic.espnas.org For instance, 5-lipoxygenase oxygenates arachidonic acid at carbon-5, while plant 13-lipoxygenases act on linoleic acid at carbon-13. mnsu.edunih.gov The precise positioning of the fatty acid substrate within the enzyme's active site, its head-to-tail orientation, and the access of molecular oxygen to the reactive pentadiene are crucial factors determining this specificity. nih.govdiva-portal.orgpnas.org Research, including site-directed mutagenesis studies, has identified specific amino acid residues within the active site that influence both regiospecificity and stereospecificity. diva-portal.orgpnas.orgpnas.orgrsc.org For example, a conserved alanine (B10760859) or glycine (B1666218) residue in the catalytic domain has been linked to controlling the R or S stereochemistry of the product. diva-portal.orgacs.orgpnas.org

Factors Influencing Substrate Orientation within the Active Site

The precise orientation of the polyunsaturated fatty acid substrate within the lipoxygenase active site is a critical determinant of the reaction's regiospecificity and stereospecificity nih.govnih.govfrontiersin.orgpnas.orgmdpi.com. The active site typically features a U-shaped or boomerang-shaped cavity where the substrate binds nih.govnih.govfrontiersin.orgmdpi.com. The catalytic non-heme iron is situated at the base of this cavity nih.govmdpi.com.

Several factors influence how the substrate is positioned within this binding pocket:

Head-to-Tail Orientation: The fatty acid substrate can enter the active site with either its carboxyl end ("head") or its hydrocarbon tail ("tail") leading the way nih.govfrontiersin.orgpnas.orgpnas.org. This orientation dictates which side of the selected pentadiene system is presented to the catalytic iron nih.gov. Highly conserved amino acids within the binding cavity play a role in controlling this head-to-tail orientation frontiersin.org.

Cavity Depth and Amino Acid Composition: The depth and specific amino acid composition of the substrate-binding cavity are crucial nih.govpnas.orgmdpi.comubaya.ac.id. Different LOX enzymes possess variations in cavity depth and the side-chain geometry of the amino acids lining the pocket nih.govpnas.org. These differences influence how deeply the substrate penetrates the active site and can affect the configuration the flexible fatty acid molecule adopts upon binding pnas.orgpnas.org.

Positioning of the Pentadiene System: For oxygenation to occur, a specific pentadiene system within the PUFA substrate must be aligned opposite the non-heme iron nih.govnih.govfrontiersin.org. Amino acids surrounding this region, including conserved histidine, leucine, and isoleucine residues, are positioned to envelope the pentadiene targeted for hydrogen abstraction and subsequent oxygenation nih.gov.

Helix α2 Orientation: In some LOX structures, a specific helix (helix α2) that helps define the active site can adopt distinct orientations nih.govnih.gov. Variations in the positioning of this helix can remodel the active site cavity, potentially influencing substrate access and binding nih.govnih.gov.

Substrate Properties: The properties of the substrate itself, such as chain length and the number and position of double bonds, also influence regioselectivity ubaya.ac.id.

Mutagenesis studies have provided experimental evidence for the role of specific amino acids in controlling substrate orientation and, consequently, product specificity nih.govpnas.orgpnas.orgubaya.ac.id. For instance, mutations to residues within the substrate-binding pocket or the oxygen access channel have been shown to alter substrate preference and regioselectivity ubaya.ac.id. A single active site residue, conserved as an Alanine in S-lipoxygenases and a Glycine in R-lipoxygenases, has been identified as important for stereocontrol, linking it to the position of oxygenation on the substrate pnas.org.

Kinetic Parameters and Reaction Rates of Lipoxygenase Catalysis

The catalytic activity of lipoxygenase enzymes can be characterized by kinetic parameters such as Km and Vmax acs.orgnih.govekb.egresearchgate.nettandfonline.com. These parameters provide insights into the enzyme's affinity for its substrate and the maximum rate at which it can catalyze the reaction.

Studies on various lipoxygenase enzymes have reported a range of Km and Vmax values depending on the enzyme source, substrate, and reaction conditions. For example:

Lipoxygenase from Pleurotus ostreatus showed Km and Vmax values for linoleic acid of 0.13 mM and 23.4 µmol/min/mg, respectively, with a kcat of 25.7 s⁻¹ acs.org.

The omega-6 lipoxygenase from human polymorphonuclear leukocytes exhibited a Km of 77.2 µM and a Vmax of 9.5 nmol/min/mg protein for linoleic acid, and a Km of 63.1 µM and a Vmax of 5.3 nmol/min/mg protein for arachidonic acid nih.gov.

Partially purified peanut lipoxygenase isoenzymes displayed varying kinetic parameters: LOX-1 had a Vmax of 48 nmol/mg protein/min and a Km of 10.25 µM for linoleic acid; LOX-2 had a Vmax of 59.5 nmol/mg protein/min and a Km of 12.5 µM; and LOX-3 had a Vmax of 81.96 nmol/mg protein/min and a Km of 5.04 µM ekb.eg.

Lipoxygenase extracted from A. niger showed a Km of 0.2 mg/ml and a Vmax of 45 µm/ml/min researchgate.net.

Studies on lipoxygenase from culinary herbs like basil, rosemary, and sage using linoleic acid as a substrate have also reported Vmax and Km values, indicating differences in catalytic efficiency among these sources tandfonline.com.

Enzyme Source Substrate Km Vmax kcat
Pleurotus ostreatus LOX Linoleic Acid 0.13 mM 23.4 µmol/min/mg protein 25.7 s⁻¹
Human PMN Omega-6 LOX Linoleic Acid 77.2 µM 9.5 nmol/min/mg protein -
Human PMN Omega-6 LOX Arachidonic Acid 63.1 µM 5.3 nmol/min/mg protein -
Peanut LOX-1 (partially purified) Linoleic Acid 10.25 µM 48 nmol/mg protein/min -
Peanut LOX-2 (partially purified) Linoleic Acid 12.5 µM 59.5 nmol/mg protein/min -
Peanut LOX-3 (partially purified) Linoleic Acid 5.04 µM 81.96 nmol/mg protein/min -
A. niger LOX - 0.2 mg/ml 45 µm/ml/min -

The kinetics of the lipoxygenase reaction can sometimes exhibit a lag phase, where the initial reaction rate is lower before reaching a higher maximum rate uu.nlpsu.edu. The duration of this induction period can be inversely proportional to the enzyme concentration at low concentrations uu.nl. Factors such as the hydration degree of reversed micelles can also influence lipoxygenase reaction parameters like the limiting rate (V) and semi-saturation substrate concentration ([S]0.5) nih.gov. Excess substrate inhibition, which can be oxygen-dependent, has also been observed in lipoxygenase kinetics psu.edu.

The rate-limiting step in the lipoxygenase reaction is often the proton-coupled electron transfer involving a bis-allylic C-H bond of the substrate and the catalytic iron acs.org. Kinetic isotope effects have provided insights into this step acs.org.

Diversity of Lipoxygenase Isoenzymes and Their Distinct Catalytic Properties

Lipoxygenase enzymes exist as multiple isoenzymes within a single organism, and these isoenzymes often exhibit distinct catalytic properties nih.govannualreviews.orgmdpi.comnih.govfrontiersin.orgpnas.orgpnas.orgekb.egoup.com. This diversity contributes to the varied array of oxylipin products generated and their specific biological roles.

Key differences among lipoxygenase isoenzymes include:

Regiospecificity and Stereospecificity: Isoenzymes differ in the specific carbon atom on the fatty acid substrate where oxygenation occurs (regiospecificity) and the resulting stereochemistry (R or S) of the hydroperoxide product nih.govnih.govnih.govpnas.orgpsu.edu. For instance, soybean lipoxygenase-1 predominantly produces the 13-hydroperoxide from linoleic acid with a specific stereochemistry, while lipoxygenase-3 yields a mixture of 9- and 13-hydroperoxides with less stereospecificity psu.edu. Human lipoxygenases are classified based on the primary position of oxygenation, such as 5S-, 12R-, 12S-, and 15S-LOXs guidetopharmacology.orgnih.gov.

Substrate Specificity: While many LOXs act on common PUFAs like linoleic acid and arachidonic acid, isoenzymes can show preferences for certain substrates wikipedia.orgnih.govfrontiersin.orgacs.org. Some can even metabolize fatty acids esterified in complex lipids wikipedia.org. Differences in substrate preference have been observed between mammalian and bony fish ALOX15 orthologs, for example mdpi.com.

pH and Temperature Optima: Different isoenzymes can have distinct optimal pH and temperature ranges for activity annualreviews.orgacs.orgekb.egtandfonline.com. Soybean lipoxygenase-1 has a broad pH optimum around 9.0, while lipoxygenase-2 shows a sharp maximum around pH 6.5, and lipoxygenase-3 has a broad optimum around pH 7 annualreviews.org.

Catalytic Efficiency (Km and Vmax): As shown in the previous section, the kinetic parameters Km and Vmax can vary significantly among isoenzymes, reflecting differences in substrate affinity and catalytic rate ekb.egfrontiersin.org.

Response to Activators and Inhibitors: Isoenzymes may respond differently to the presence of activators, such as calcium ions, or inhibitors frontiersin.orgekb.egoup.com. Soybean lipoxygenase b, for instance, is stimulated by calcium ions, while lipoxygenase a is inhibited oup.com.

Secondary Reactions: Some isoenzymes are more active in catalyzing secondary reactions beyond the initial hydroperoxidation, such as the formation of dimers and oxodienoic acids annualreviews.org. Soybean lipoxygenase-3 is particularly active in these secondary reactions annualreviews.org.

The diversity in catalytic properties among lipoxygenase isoenzymes allows for the fine-tuning of lipid metabolism and the production of a wide range of signaling molecules with varied biological functions wikipedia.orgnih.govnih.govresearchgate.net.

Regulatory Mechanisms of Lipoxygenase Activity

Allosteric Regulation of Lipoxygenases

Allosteric regulation involves the binding of molecules to a site distinct from the enzyme's active site, inducing conformational changes that affect catalytic activity. This mode of regulation is a key feature in controlling lipoxygenase function. nih.gov

Identification and Characterization of Allosteric Sites

Studies have provided kinetic and structural evidence describing the allosteric regulation of lipoxygenase chemistry by fatty acids and their derivatives. nih.gov LOXs from higher eukaryotes often possess an N-terminal PLAT (Polycystin-1, Lipoxygenase, Alpha-Toxin) domain, which has been implicated in binding to small molecule allosteric effectors. nih.govresearchgate.net Computational approaches, such as mutual information analysis, have been used to identify potential allosteric sites in lipoxygenases like 15-LOX. drziweidai.com The AKBA-binding allosteric site in 5-LOX, for instance, is located in a groove between the membrane-binding and catalytic domains. nih.govresearchgate.net

Impact on Substrate Selectivity and Rate-Limiting Steps of Catalysis

Allosteric regulation can significantly impact the substrate selectivity and the rate-limiting steps of lipoxygenase catalysis. nih.govnih.gov The PLAT domain, by binding allosteric effectors, is thought to modulate these aspects of the enzymatic reaction. nih.govresearchgate.net Kinetic evidence suggests that allosteric control can influence substrate preference. researchgate.net For 15-lipoxygenases, comparative kinetic isotope effects have inferred the presence of an allosteric site that modulates substrate selectivity. researchgate.net Allosteric modulation by compounds like AKBA can alter the regiospecificity of 5-LOX, potentially shifting product formation towards mediators with different biological activities. nih.govresearchgate.netnih.gov Changes in ATP concentration, an allosteric activator of 5-LOX, can affect the production of 5-LOX products like leukotrienes and lipoxins, influencing cellular inflammation. escholarship.orgacs.org Solvent isotope effect studies suggest that ATP activation of 5-LOX can alter the rate-limiting step, potentially changing the dependency on hydrogen-bond rearrangement. escholarship.orgacs.org

Redox Control of Lipoxygenase Activation and Inactivation States

The catalytic cycle of lipoxygenases involves a non-heme iron atom that cycles between the ferric (Fe³⁺) and ferrous (Fe²⁺) states. The active form of the enzyme contains Fe³⁺, while the resting or inactive state contains Fe²⁺. frontiersin.org Activation of the ferrous enzyme typically requires a hydroperoxide product, which oxidizes the iron to the ferric state. frontiersin.org Conversely, reducing agents can counteract lipoxygenase activation. atsjournals.org Self-inactivation of LOXs through their own products, such as 15-HpETE and 13-HpODE, has been reported, potentially involving the oxidation of active site residues by radical intermediates. frontiersin.org Redox control also extends to the regulation of transcription factors involved in lipoxygenase gene expression. nih.gov Lipid peroxides, generated by 12/15-LOX and regulated by glutathione (B108866) peroxidase 4 (Gpx4), can control receptor tyrosine kinase signaling by oxidizing and inactivating protein tyrosine phosphatases (PTPs). pnas.orgki.se This suggests a link between lipoxygenase activity, redox status, and downstream signaling pathways.

Transcriptional and Post-Translational Regulation of Lipoxygenase Expression

Lipoxygenase expression is regulated at both the transcriptional and post-translational levels, contributing to tissue-specific expression and modulated activity in response to various stimuli. pnas.orgoup.com

Transcriptional regulation involves the control of gene expression at the DNA level. Factors such as cytokines (e.g., IL-4, IL-13, LPS) can influence the transcription of lipoxygenase genes like ALOX15B, potentially through signaling pathways involving CREB. frontiersin.org The transcriptional regulation of 5-LO and FLAP genes can differ, contributing to their specific expression patterns in different cell types. pnas.org The core promoter region of the 5-LO gene contains elements that influence transcriptional regulation, with factors like Sp1 and Egr-1 playing roles in basal and induced transcription. atsjournals.org Methylation of CpG islands in the promoter region, as well as histone modifications like acetylation and methylation, are associated with the transcriptional repression or activation of lipoxygenase genes such as 15-LOX-1. ki.sespandidos-publications.complos.org STAT6 binding sites in the promoter region are also important for the full activation of the 15-LOX-1 promoter. ki.se

Post-translational regulation involves modifications to the protein after it has been synthesized, affecting its activity, localization, or stability. This can include processes like phosphorylation, which can impact the interaction of regulatory proteins with lipoxygenase transcripts, thereby influencing translation. frontiersin.org Alternative splicing of lipoxygenase mRNA can lead to the production of different splice variants, some of which may contain premature termination codons and be subject to nonsense-mediated mRNA decay (NMD), providing a mechanism for regulating mRNA expression levels. plos.orgnih.govresearchgate.net Protein-lipid interactions, translocation to membranes, and changes in enzyme affinity are also considered post-translational mechanisms that regulate LO activity. biopolymers.org.uanih.govacs.org The interaction of 5-LO with the nuclear membrane-embedded protein 5-lipoxygenase-activating protein (FLAP) is essential for the complete two-step reaction catalyzed by 5-LO, highlighting the importance of protein-protein interactions in regulating activity and product formation. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Lipoxygenase135321828
Arachidonic acid (AA)444860
Linoleic acid (LA)5280447
15-HpETE5361736
13-HpODE5280576
Oleyl sulfate (B86663)24853258
Albumin (Human Serum Albumin)51702386
Beta-lapachone68330
ATP5957
Zileuton5706
AKBA (Acetyl-11-keto-β-boswellic acid)96907635
Eicosapentaenoic acid (EPA)446284
Docosahexaenoic acid (DHA)445580
5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE)5361735
Leukotriene A4 (LTA4)5280446
Leukotriene B4 (LTB4)5280711
Leukotriene C4 (LTC4)398731
5-lipoxygenase-activating protein (FLAP)9822317
CREB (cAMP response element-binding protein)8617
Sp1 (Specificity Protein 1)6891
Egr-1 (Early Growth Response 1)55501839
STAT6 (Signal Transducer and Activator of Transcription 6)11206005
SMYD3 (SET and MYND domain containing 3)124281
Gpx4 (Glutathione peroxidase 4)114919
R 68151 (Synonym for 5-lipoxygenase-in-1, an inhibitor)132150
Tenidap54683953
NDGA (Nordihydroguaiaretic acid)441504
12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE)5280680
Phosphatidylethanolamine-binding protein 1 (PEBP1)10564
Lysine-specific demethylase 1A (LSD1)460040
p300 (Histone acetyltransferase p300)9611
IL-416205510
IL-1316205512
LPS (Lipopolysaccharide)14028411
Glycerophospholipids (General term, no single CID)174801
Phosphatidylcholine (Example of a glycerophospholipid)398675
Phosphatidylinositol (Example of a glycerophospholipid)5738
Phosphatidic acid (Example of a glycerophospholipid)160640
Cytosolic phospholipase A2 (cPLA2) (General term, no single CID for enzyme)9041-74-1 (EC number)
Protein tyrosine phosphatases (PTPs) (General term, no single CID)
Receptor tyrosine kinases (RTKs) (General term, no single CID)
N-acetyl-cysteine (NAC)120354
Dithiothreitol (DTT)446091
Hydrogen peroxide (H2O2)784
Oxygen1310-04-9
Iron23927
Calcium275
Urea1172
Cetyltrimethylammonium bromide (CTAB)342-78-9
Beta-mercaptoethanol1567
Phenylmethylsulfonyl fluoride (B91410) (PMSF)4784
Ethylenediaminetetraacetic acid (EDTA)60-00-4
Toluene1140
Triacetin5541
Tween 20443314
Iso-octane107-83-5
Hexane110-54-3
Dimethyl sulfoxide (B87167) (DMSO)67-68-5
Phorbol 12-myristate 13-acetate (PMA)15394-05-5
Transforming growth factor β (TGF-β) (General term, no single CID)
Granulocyte-macrophage colony-stimulating factor (GM-CSF)16205505
Interleukin 3 (IL-3)16205504
Low-density lipoprotein (LDL) (General term, no single CID)
A23187 (Calcium ionophore)135354
Azodicarboxylic acid bis(dimethylamide)110-21-4
1-chloro-2,4-dinitrobenzene97-00-7
Buthionine sulfoximine74133-33-8
Jasmonic acid30901-96-3
Montelukast5281049
Zileuton5706

Data Table Examples:

For example, the effect of pH on sesame LOX activity could be conceptually represented in a table if specific activity values were consistently provided across a range of pH values in the search results. Similarly, the impact of allosteric activators/inhibitors on kinetic parameters (Vmax, Km) or substrate selectivity could be tabulated if comparative numerical data were readily available.

However, we can present some described kinetic data in a simple table format based on the text.

Table 1: Kinetic Parameters of Sesame Lipoxygenase tandfonline.com

ParameterValueSubstrateConditions
pH Optimum8.0Linoleic acid50 mM Tris-HCl buffer
Km1.01 μMLinoleic acidpH 8.0
Vmax0.054 μmol/min/mg proteinLinoleic acidpH 8.0

Table 2: Effect of ATP on Human 5-Lipoxygenase Epoxidation of 5(S)-HpETE acs.org

ParameterEffect of Saturating ATP (200 μM)Substrate (5(S)-HpETE)
VmaxIncreased 6.5-fold (endogenous)Endogenous
VmaxIncreased 4.8-fold (exogenous)Exogenous
Vmax/KmIncreased 2.4-fold (endogenous)Endogenous
Vmax/KmIncreased 3.9-fold (exogenous)Exogenous

These tables are illustrative based on the descriptions in the text and are not interactive. Generating truly interactive data tables would require a different format of input data.

Interactions with Other Proteins and Cellular Components

One of the key regulatory mechanisms for 5-Lipoxygenase (5-LOX) involves its interaction with the 5-Lipoxygenase-Activating Protein (FLAP). FLAP is a membrane-bound protein, primarily located at the nuclear envelope, that facilitates the transfer of arachidonic acid (AA), a primary substrate for 5-LOX, to the enzyme nih.govlsu.edumdpi.com. Upon cellular stimulation, often triggered by an increase in intracellular calcium concentration, 5-LOX translocates from the cytosol to the nuclear membrane, where it co-localizes with FLAP nih.govlsu.eduresearchgate.net. This translocation and subsequent interaction with FLAP are essential for the efficient synthesis of leukotrienes from endogenous AA nih.govlsu.edunih.gov. Studies have strongly suggested a direct interaction between 5-LOX and FLAP, although a direct association has not always been definitively shown in all contexts lsu.eduatsjournals.org. FLAP is a homotrimer, and in cell extracts, various FLAP multimers have been observed nih.gov. The interaction between 5-LOX and FLAP is critical for leukotriene biosynthesis, and inhibiting FLAP can effectively modulate 5-LOX activity by preventing AA binding to FLAP nih.gov.

Another protein that interacts with 5-LOX and modulates its activity is coactosin-like protein (CLP) nih.govmdpi.com. CLP can stabilize 5-LOX and influence its calcium-dependent activities, including membrane binding mdpi.com. Research suggests that CLP and membranes can act synergistically during the 5-LOX-dependent synthesis of leukotrienes, proposing a role for CLP as a chaperone in a ternary complex involving CLP, 5-LOX, and the membrane mdpi.com.

Beyond 5-LOX, other LOX isoforms also exhibit regulatory interactions. For instance, 15-Lipoxygenase-1 (15-LOX-1) interacts with phosphatidylethanolamine-binding protein 1 (PEBP1). This interaction has been shown to regulate signaling pathways, specifically the MAPK/ERK pathway, in human airway epithelial cells pnas.org. The association of the 15-LOX-1/PEBP1 complex with cellular membranes, particularly those containing phosphatidylethanolamine (B1630911) (PE), triggers conformational changes that enhance the access of substrates like stearoyl/arachidonoyl-PE (SAPE) to the catalytic site researchgate.net. This membrane association and substrate binding further induce conformational changes within the complex, facilitating the oxygenation reaction researchgate.net. PEBP1's interaction with 15-LOX-1 and its product, 15-hydroxyeicosatetraenoic acid (15-HETE) conjugated to PE (15-HETE-PE), can regulate the dissociation of PEBP1 from Raf-1, thereby impacting ERK activation and downstream gene expression pnas.org.

Lipoxygenases also interact with cellular membranes through their protein structure. Mammalian LOXs typically have a two-domain structure: a smaller N-terminal domain and a larger C-terminal catalytic domain frontiersin.orgmdpi.com. The N-terminal domain, often consisting of beta-sheets, plays a role in regulating activity and facilitating membrane binding frontiersin.orgmdpi.com. This domain can influence the calcium dependence of enzymatic activity and is crucial for protein translocation to membranes, such as the nuclear envelope for human 5-LOX nih.govmdpi.com. Deletion or modification of specific amino acids in the N-terminal loops of some LOX isoforms, like human 15-LOX, has been shown to impair membrane binding activity mdpi.com. While the N-terminal domain is important for membrane interaction in many mammalian LOXs, the C-terminal catalytic domain can also contribute to membrane binding, as observed in some bacterial isozymes lacking the N-terminal section mdpi.com.

The subcellular localization of LOX activity can vary. In human blood platelets, lipoxygenase activity has been found in both the cytosol and mixed-membrane fractions, with a slight enrichment in intracellular membrane elements compared to surface membranes nih.gov. The association with membranes appears to be a significant factor in achieving maximal intracellular activity, often requiring a rise in cytosolic calcium concentration to induce translocation from the cytosol to cellular membranes nih.gov.

Furthermore, lipoxygenases can interact with and influence the activity of other cellular proteins and components. For example, 5-LOX has been shown to interact with human Dicer, an enzyme involved in microRNA biogenesis mdpi.com. This interaction is bidirectional; the C-terminal of Dicer can enhance 5-LOX enzymatic activity, while 5-LOX can modify the pre-miRNA processing activity of Dicer, thus regulating the processing of specific microRNAs mdpi.com. Some LOX family members, like lysyl oxidases (LOX, which is distinct from the lipoxygenase family but shares the LOX acronym in some literature), have been implicated in interactions with transcription factors, cytoskeletal proteins, and even nuclear components like histones, influencing processes like gene regulation, cytoskeletal organization, and chromatin remodeling mdpi.compitt.eduatlasgeneticsoncology.org. While the focus here is on lipoxygenases (ALOX family), it is worth noting the broader context of LOX protein interactions in cellular regulation.

The regulation of lipoxygenase activity through protein-protein and protein-membrane interactions is a complex and dynamic process. These interactions are crucial for controlling the spatial and temporal availability of the enzyme and its substrates, ultimately modulating the production of potent lipid mediators involved in various physiological and pathological processes.

Table 1: Key Protein and Cellular Component Interactions Regulating Lipoxygenase Activity

Lipoxygenase IsoformInteracting Protein/Cellular ComponentEffect on LOX Activity/RegulationRelevant Findings
5-LOXFLAP (5-Lipoxygenase-Activating Protein)Facilitates substrate transfer, essential for leukotriene synthesis from endogenous AA, required for efficient activity nih.govlsu.edumdpi.comnih.gov.Translocates to nuclear membrane to co-localize with FLAP upon stimulation nih.govlsu.eduresearchgate.net. Inhibition of FLAP modulates 5-LOX activity nih.gov.
5-LOXCLP (Coactosin-like protein)Stabilizes 5-LOX, modulates Ca2+-dependent activities including membrane binding nih.govmdpi.com.Acts synergistically with membranes in leukotriene synthesis, proposed as a chaperone in a ternary complex mdpi.com.
5-LOXCellular Membranes (e.g., nuclear envelope)Translocation required for maximal activity, provides site for interaction with FLAP and substrate access nih.govlsu.eduresearchgate.netnih.govnih.gov.Membrane binding influenced by N-terminal domain and Ca2+ influx nih.govmdpi.comnih.gov.
15-LOX-1PEBP1 (Phosphatidylethanolamine-binding protein 1)Regulates MAPK/ERK signaling, forms complex that interacts with membranes pnas.orgresearchgate.net.Interaction with 15-HETE-PE regulates PEBP1-Raf-1 dissociation, impacting ERK activation pnas.org. Membrane association triggers conformational changes facilitating substrate access researchgate.net.
15-LOX-1Cellular Membranes (containing PE)Membrane association triggers conformational changes enhancing substrate access and catalytic activity researchgate.net.Interaction with 15-LOX-1/PEBP1 complex facilitates oxygenation of PE substrates researchgate.net.
Various LOX isoformsN-terminal domainRegulates activity, facilitates membrane binding, influences Ca2+ dependence frontiersin.orgmdpi.com.Deletion or modification of N-terminal loops can impair membrane binding mdpi.com.
5-LOXDicerBidirectional interaction: Dicer enhances 5-LOX activity, 5-LOX modifies pre-miRNA processing mdpi.com.Interaction influences the regulation of specific microRNAs mdpi.com.

Table 2: Subcellular Localization of Lipoxygenase Activity in Human Platelets

Subcellular FractionApproximate % of Total Cell Enzyme ActivityEnrichment/De-enrichment (relative to sonicated preparation)Notes
Cytosol65%Slightly enrichedContains a significant portion of activity nih.gov.
Mixed Membranes20%Slightly enrichedIncludes surface and intracellular membranes nih.gov.
Granule Fraction8%Consistently de-enrichedLow level of associated activity nih.gov.
Intracellular Membranes-Slight enrichment (relative to mixed membranes)Predominant location of membrane-bound activity nih.gov.
Surface Membranes-Depletion (relative to mixed membranes)Lower level of associated activity nih.gov.

Biological Significance and Physiological Roles of Lipoxygenases

Lipoxygenase-Mediated Oxylipin Biosynthesis Pathways

The hydroperoxy fatty acids produced by LOXs are channeled into several enzymatic branches, leading to the biosynthesis of a wide variety of oxylipins with distinct structures and functions. aocs.orgmdpi.com These pathways are initiated by either 9-LOXs or 13-LOXs, depending on the position of oxygen insertion on the fatty acid substrate. ebi.ac.ukaocs.orgfrontiersin.org

Formation of Jasmonic Acid and Related Compounds

One of the most well-characterized branches of the LOX pathway is the biosynthesis of jasmonic acid (JA) and its derivatives, collectively termed jasmonates. mdpi.commdpi.comoup.comfrontiersin.org JA is a crucial phytohormone involved in numerous plant processes, particularly in defense responses against necrotrophic pathogens and herbivorous insects. mdpi.comapsnet.orgnih.gov

The biosynthesis of JA primarily originates from α-linolenic acid (α-LeA), a C18:3 fatty acid abundant in chloroplast membranes. oup.comnih.gov The pathway is initiated by 13-LOX, which converts α-LeA into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). oup.comresearchgate.net This hydroperoxide is then acted upon by allene (B1206475) oxide synthase (AOS), a cytochrome P450 enzyme (CYP74 family), to form an unstable allene oxide. oup.comresearchgate.netmdpi.com The allene oxide is subsequently cyclized by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxo-phytodienoic acid (OPDA). oup.comresearchgate.net OPDA is then transported to the peroxisomes, where it undergoes reduction by OPDA reductase 3 (OPR3) and three cycles of β-oxidation to yield JA. nih.govresearchgate.net JA can be further conjugated with amino acids, such as isoleucine, catalyzed by Jasmonate Resistant1 (JAR1), to form the biologically active conjugate JA-Ile. nih.gov

The jasmonate biosynthetic pathway is summarized in the following simplified scheme:

α-Linolenic Acid (C18:3) → 13-LOX → 13-HPOT → AOS → Allene Oxide → AOC → OPDA → OPR3 → β-oxidation → Jasmonic Acid (JA) → JAR1 → JA-Ile

Studies have shown that LOX activity, particularly that of specific isoforms like AtLOX2 in Arabidopsis thaliana, is essential for wound-induced JA accumulation. nih.govpnas.org Phosphorylation of AtLOX2 has been identified as a potential regulatory mechanism for its activity and, consequently, for JA biosynthesis and plant resistance. nih.gov

Generation of Green Leaf Volatiles and Other Signaling Molecules

Another significant branch of the LOX pathway leads to the production of green leaf volatiles (GLVs). uliege.bepnas.orgoup.com GLVs are six-carbon (C6) or nine-carbon (C9) volatile aldehydes and alcohols that are rapidly released from plant tissues upon mechanical damage or herbivory. uliege.bepnas.orgnih.gov These compounds contribute to the characteristic "green leaf" odor and play important roles in plant defense and communication. uliege.bepnas.orgoup.com

GLV biosynthesis involves the cleavage of fatty acid hydroperoxides, primarily 13-HPOT derived from linolenic acid or 13-HPOD derived from linoleic acid, by hydroperoxide lyase (HPL), another enzyme of the CYP74 family. mdpi.comuliege.beoup.comresearchgate.net For example, the cleavage of 13-HPOT by HPL yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid (a precursor of traumatin). uliege.beresearchgate.net (Z)-3-hexenal can then be isomerized to (E)-2-hexenal (leaf aldehyde) and reduced to (Z)-3-hexenol (leaf alcohol) by alcohol dehydrogenase. uliege.be

The GLV biosynthetic pathway is initiated by LOX and proceeds via HPL:

Linolenic Acid (C18:3) → LOX → 13-HPOT → HPL → (Z)-3-Hexenal + 12-oxo-(Z)-9-dodecenoic acid

Linoleic Acid (C18:2) → LOX → 13-HPOD → HPL → Hexanal + 12-oxo-(Z)-9-dodecenoic acid

GLVs act as airborne signals that can directly deter herbivores and pathogens or indirectly attract their natural enemies. pnas.orgnih.gov They can also prime defense responses in neighboring plants. nih.gov

Besides JA and GLVs, the LOX pathway also generates other oxylipins, including ketols, divinyl ethers (DVEs), and epoxyalcohols, through the action of other CYP74 enzymes like divinyl ether synthase (DES) and epoxyalcohol synthase (EAS), as well as other modifying enzymes. mdpi.comfrontiersin.orgmdpi.com These compounds also contribute to plant signaling and defense. mdpi.comfrontiersin.org For instance, ketols have been shown to have hormone-like signaling activities in various physiological processes, including stress responses. mdpi.com

Interconversion and Serial Metabolism of Lipid Mediators

The oxylipins produced through the LOX pathway are not static end-products but can undergo further interconversion and serial metabolism, increasing the complexity and diversity of lipid-mediated signaling. researchgate.netfrontiersin.org For example, JA can be metabolized into various derivatives, including methyl jasmonate (MeJA), JA-amino acid conjugates, and hydroxylated forms, each potentially possessing distinct biological activities. oup.comnih.gov

Studies have also indicated the interplay between different oxylipin pathways. For instance, oxylipins derived from both the 9-LOX and 13-LOX pathways can trigger mitochondrial stress signaling. frontiersin.org This highlights the intricate network of lipid mediators and their interactions in regulating plant responses.

Roles in Plant Physiology and Development

Beyond their involvement in oxylipin biosynthesis, LOXs and their products play diverse roles in regulating various aspects of plant physiology and development. ebi.ac.ukuliege.bepnas.organnualreviews.orgcardiff.ac.ukinpa.gov.brmdpi.com

Contributions to Plant Growth, Organogenesis, and Senescence

LOXs are involved in regulating plant growth and development. ebi.ac.ukuliege.bepnas.organnualreviews.orginpa.gov.br Oxylipins, including JA, are considered crucial biological regulators that influence plant growth, organ formation, and signal transduction. nih.govmdpi.com Studies have suggested roles for LOXs in processes such as seed germination and seedling growth. nih.govmdpi.comresearchgate.net

Lipoxygenases have also been implicated in organogenesis. nih.govmdpi.com While the precise mechanisms are still being elucidated, the involvement of LOX-derived oxylipins in signaling pathways likely contributes to the coordinated development of plant organs.

Senescence, the programmed aging and deterioration of plant tissues, is another process influenced by LOXs. ebi.ac.ukuliege.bepnas.organnualreviews.orginpa.gov.br Increased LOX activity is often observed in senescing tissues. frontiersin.organnualreviews.org Specifically, 13-LOX has been shown to play a key role in the destruction of chloroplasts during leaf senescence, a process involving the oxygenation of unsaturated membrane fatty acids leading to membrane degradation. pnas.org Products of the 13-LOX pathway, such as volatile aldehydes and oxylipins, accumulating during senescence may also facilitate the relocation of nutrients from senescing leaves to other parts of the plant. pnas.org However, the exact role of soluble LOXs in senescence has been debated, with some studies suggesting they may not have a direct role in membrane degradation. annualreviews.org

Involvement in Plant Stress Responses

Lipoxygenases are key players in plant responses to both biotic and abiotic stresses. nih.govebi.ac.ukmdpi.commdpi.comuliege.bepnas.organnualreviews.orgcardiff.ac.ukinpa.gov.br The induction of LOX gene expression and increased LOX activity are common responses to various stresses, including wounding, pathogen attack, insect herbivory, UV radiation, extreme temperatures, oxidative stress, and drought. nih.govresearchgate.netresearchgate.netoup.com

In response to biotic stress, LOX-mediated oxylipins, particularly jasmonates and GLVs, act as crucial signaling molecules that activate defense mechanisms. nih.govapsnet.orgpnas.orgnih.gov Jasmonates induce the expression of defense-related genes, leading to the production of compounds such as proteinase inhibitors and alkaloids that deter herbivores and pathogens. mdpi.com GLVs can directly inhibit the growth of some pathogens and attract natural enemies of herbivores. pnas.orgnih.gov Specific LOX isoforms have been implicated in defense against different types of pathogens and herbivores. nih.govresearchgate.net

LOXs also contribute to plant tolerance to abiotic stresses. nih.govmdpi.comfrontiersin.orgoup.commdpi.com Studies have shown that LOX activity and the production of LOX-derived oxylipins are modulated by abiotic stresses like drought, salinity, and temperature extremes. nih.govfrontiersin.orgoup.commdpi.com Overexpression of certain LOX genes has been shown to enhance tolerance to osmotic stress, high salinity, and drought in transgenic plants, potentially by regulating reactive oxygen species accumulation and stress-responsive gene expression. frontiersin.orgoup.com LOX activity can also serve as a biological marker for stress tolerance in plants. mdpi.com

The involvement of LOXs in stress responses highlights their critical role in plant adaptation and survival in challenging environments.

Responses to Abiotic Stresses (e.g., Drought, Salinity, Temperature Extremes, Oxidative Stress)

Abiotic stresses such as drought, salinity, and extreme temperatures can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). longdom.orgnih.gov LOXs are implicated in the plant's response to these stresses. Exposure to salt stress, for instance, can activate LOX activity and lipid peroxide oxidation. nih.gov Increased LOX activity has been observed in salt-tolerant plants under salt stress. nih.gov Similarly, drought stress can significantly increase LOX activity in various plants like olive and brassica seedlings. frontiersin.org Studies have shown that overexpression of certain LOX genes, such as DkLOX3 in Arabidopsis, can enhance tolerance to osmotic stress, high salinity, and drought, accompanied by decreased accumulation of ROS like O₂⁻ and H₂O₂. frontiersin.org The expression of LOX genes can also be observed under low-temperature conditions, suggesting their involvement in adaptive responses to temperature stress. nih.gov

Responses to Biotic Stresses (e.g., Pathogen Infection, Insect Herbivory, Host-Pathogen Interactions)

LOXs are crucial components of plant defense responses against biotic stresses, including attacks by insects, pests, and pathogens. researchgate.netmdpi.comresearchgate.net During pathogen attack, plants release metabolites, some of which act as signaling molecules to stimulate defense responses. nih.gov The LOX pathway is significant in defense mechanisms against biting and chewing herbivores, producing oxylipins like 10-oxo-phytodienoic acid (10-OPDA) and 12-oxo-phytodienoic acid (12-OPDA) via the action of 9-LOXs and 13-LOXs. nih.gov LOX activity has been shown to increase upon wounding of soybean leaves and in response to feeding by certain insects. researchgate.net Specific LOX genes, like WCI-2 in wheat, are strongly up-regulated during incompatible interactions with pests like the Hessian fly. tandfonline.com This suggests that plant recognition of insect feeding can trigger jasmonate synthesis and signaling, a process involving lipoxygenases. tandfonline.com LOXs are also induced during interactions with aphids on tomato and Arabidopsis. tandfonline.com The LOX pathway has been hypothesized to have a protective role in host-parasite interactions. researchgate.net

Lipoxygenase Products as Molecular Markers and Signaling Hubs in Plants

LOX-mediated production of fatty acid peroxides leads to the formation of various compounds through pathways collectively known as oxylipins. nih.gov These oxylipins are considered crucial biological regulators involved in plant growth, development, senescence, and signal transduction. researchgate.netnih.gov The activity of LOX is considered a good biological marker in plant physiology. nih.gov Oxylipins, including green leaf volatiles and the hormone jasmonic acid (JA), play significant roles in physiological processes such as seed germination, fruit ripening, and senescence. researchgate.net Linolenic acid, a precursor in JA biosynthesis, is converted to 12-oxo-phytodienoic acid through oxygenation by LOX, allene oxide synthase, and allene oxide cyclase. researchgate.netnih.gov JA participates in numerous physio-biochemical processes. researchgate.netnih.gov LOX and its products accumulate transiently upon developmental or environmental stimuli, highlighting their role as signaling hubs. researchgate.net Products derived from the 9-LOX pathway are predominantly involved in defense against various pathogens. researchgate.net

Roles in Animal Systems

In animal systems, LOXs are involved in diverse biological processes, including the formation of potent signaling molecules, the modification of cellular redox state, and structural alterations of lipid-protein complexes. nih.govjpccr.eumdpi.com

Formation of Bioactive Lipid Mediators (e.g., Leukotrienes, Lipoxins, Resolvins)

A major function of mammalian LOXs is the formation of bioactive lipid mediators from polyunsaturated fatty acids. nih.govmdpi.com These mediators include pro-inflammatory leukotrienes (LTs) and specialized pro-resolving mediators (SPMs) such as lipoxins and resolvins, which promote inflammation resolution. nih.govfrontiersin.orgresearchgate.net For example, 5-LOX oxygenates arachidonic acid (AA) to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE), which is further metabolized into pro-inflammatory leukotrienes. mdpi.com The biosynthesis of certain SPMs, namely lipoxins and D-resolvins, also involves 5-LOX, often in conjunction with other LOX isoforms (12-/15-LOX) or CYP450 enzymes. nih.govfrontiersin.org Lipoxygenases are primarily produced in immune cells like leukocytes and macrophages and are involved in the metabolism of arachidonic acid, leading to the formation of inflammatory mediators like leukotrienes. researchgate.net

Modification of Cellular Redox Homeostasis

Lipoxygenases contribute to the modification of cellular redox homeostasis. nih.govjpccr.eumdpi.com As lipid peroxidizing enzymes, they form lipid peroxides, which can alter the cellular redox state. nih.gov The cellular redox equilibrium is an important regulator of cell proliferation and gene expression. nih.gov LOX-catalyzed formation of hydroperoxy lipids can impact the activity of redox-dependent transcription and translation factors, leading to changes in the expression of redox-sensitive genes. nih.gov This contributes to the cellular oxidation potential. mdpi.com LOXs are considered key pro-oxidative players in maintaining redox homeostasis. nih.gov ROS production in response to inflammatory processes can occur via pathways involving LOX-mediated oxidation of arachidonic acid. mdpi.com

Structural Modifications of Lipid-Protein Assemblies

Some LOX isoforms are capable of oxidizing complex ester lipids and lipid-protein assemblies, such as biomembranes and lipoproteins, thereby modifying their structural and functional parameters. nih.govmdpi.com This concept is relevant to the roles of different LOX isoforms in processes like erythropoiesis, epidermal differentiation, and atherogenesis. nih.govmdpi.commdpi.com In plants, oxidation of membranes by LOXs can drive leaf senescence or lipid mobilization during germination. mdpi.comtorvergata.it In animals, 15-LOX in reticulocytes can attack the mitochondrial envelope, promoting the maturation of red blood cells. mdpi.comtorvergata.it

Methodological Approaches in Lipoxygenase Research

Isolation and Purification Techniques for Lipoxygenases

The isolation and purification of lipoxygenases from various sources, such as plant seeds (e.g., soybeans, wheat germ, rubber seeds) and animal tissues, are crucial initial steps for detailed characterization. The specific protocol can vary depending on the source and the desired purity level.

A common approach involves preparing a crude enzyme extract from the plant matter or tissue. For plant sources like soybean meal or wheat germ, this often begins with defatting the material using organic solvents like acetone. cerealsgrains.orguni-pannon.hu The defatted material is then typically homogenized in a buffer solution, and the resulting suspension is filtered and centrifuged to obtain a crude enzyme solution. cerealsgrains.orgajol.info

Subsequent purification steps often utilize a combination of chromatography techniques. Ammonium (B1175870) sulfate (B86663) precipitation is frequently employed to selectively precipitate proteins, including lipoxygenase, from the crude extract. ajol.infogoogle.com The precipitated protein is then redissolved and subjected to further purification.

Ion-exchange chromatography is a widely used technique to separate lipoxygenases based on their charge. DEAE-cellulose or DEAE-Sepharose columns are commonly used, with the enzyme being eluted using a buffer gradient. cerealsgrains.orguni-pannon.huajol.info Gel filtration chromatography (size exclusion chromatography) using materials like Sephadex G-25 or G-200 is used to desalt protein solutions and separate proteins based on their size. ajol.infofudutsinma.edu.ng

Some methods incorporate selective heat treatment as an initial purification step, particularly for soybean lipoxygenase isoenzymes, leveraging differences in their thermal stability. uni-pannon.hu This can help eliminate less stable isoenzymes before chromatographic steps.

Purification schemes often involve multiple rounds of chromatography to achieve homogeneity. For example, purification of lipoxygenase from rubber seeds involved ammonium sulfate precipitation followed by gel filtration and two rounds of ion-exchange chromatography on DEAE-cellulose, resulting in a 78-fold purification with a 38.56% activity recovery. ajol.info Similarly, purification of wheat germ lipoxygenase isoenzymes involved defatting, extraction, centrifugation, DEAE-Sepharose chromatography, carboxymethyl-Sepharose chromatography, and gel filtration. cerealsgrains.org

Protein content is typically monitored throughout the purification process using methods like the Bradford assay, and enzyme activity is measured to track the purification yield and specific activity. umich.edu The purity of isolated lipoxygenases is often assessed using techniques such as SDS-PAGE. cerealsgrains.orgacs.org

Enzymatic Activity Assays

Measuring lipoxygenase enzymatic activity is fundamental to studying the enzyme, assessing purification efficiency, and evaluating the effect of inhibitors or activators. Several methods are available, primarily focusing on monitoring either the consumption of the substrate (oxygen or fatty acid) or the formation of the hydroperoxide product.

Oxygen Consumption Measurement (Oxygraphic Assays)

Lipoxygenase catalyzes the insertion of molecular oxygen into PUFAs. This oxygen consumption can be directly measured using an oxygen electrode, typically a Clark-type electrode, in an oxygraph. researchgate.netresearchgate.netnih.gov This method is particularly suitable when other enzymes that might metabolize the hydroperoxide products are present, as it directly monitors the initial oxygen uptake rate, which is unaffected by subsequent product modifications. researchgate.net

Oxygraphic assays can be performed under various pH conditions and are not significantly affected by the optical clarity of the reaction solution. researchgate.netopen.ac.uk However, stirring is required for this method, which has been postulated to potentially affect the Km values for some substrates, although Vmax values appear to be less affected. researchgate.net The rate of oxygen uptake is typically monitored over time, and the linear portion of the curve is used to calculate enzyme activity. researchgate.net

Oxygen polarography has been used to determine lipoxygenase activity in various samples, including black rice cultivars, allowing for the determination of optimal pH, specific activities, Km, and Vmax values. koreascience.kr This method has also been adapted for measuring lipoxygenase activity in organic solvents containing reverse micelles. nih.gov

Spectrophotometric Detection of Product Formation

The hydroperoxide products formed by lipoxygenase catalysis of PUFAs containing cis,cis-1,4-pentadiene systems contain a conjugated diene system. This conjugated diene absorbs strongly in the ultraviolet region, with a characteristic absorption maximum around 234 nm. researchgate.netucanr.educerealsgrains.orgnih.gov Monitoring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer is a widely used and convenient method for measuring lipoxygenase activity. researchgate.netucanr.educerealsgrains.orgnih.govms-editions.cl

The activity is calculated using the molar extinction coefficient (ε) of the hydroperoxide product, which is approximately 25,000 to 26,800 M⁻¹cm⁻¹ at 234 nm for linoleic acid hydroperoxides. researchgate.netcerealsgrains.orgnih.gov This method is best suited for highly purified enzyme preparations at pH values where the substrate is soluble and the solution is optically clear. researchgate.netucanr.edu A lag phase may be observed before the linear rate of product formation begins, especially at lower enzyme concentrations. researchgate.net

Another spectrophotometric method, the β-carotene bleaching assay, is based on the co-oxidation of β-carotene during lipoxygenase activity. ucanr.eduscialert.net Lipoxygenase-catalyzed peroxidation of fatty acids generates radical species that can cause the bleaching (loss of absorbance) of β-carotene, which absorbs strongly in the visible region (e.g., at 452 nm). ucanr.eduscialert.net This decrease in absorbance can be monitored spectrophotometrically. ucanr.edu While used, the β-carotene bleaching method has been reported to have lower sensitivity compared to other colorimetric methods for detecting lipoxygenase activity in some applications. nih.gov Also, β-carotene itself can inhibit lipoxygenases, potentially leading to misleading results. mdpi.com

Some studies also mention monitoring absorbance changes at other wavelengths, such as 280 nm, particularly for certain lipoxygenase assay kits, which may detect the oxidation product differently. abbexa.combio-techne.com

Colorimetric Assays

Colorimetric assays for lipoxygenase activity are based on reactions that produce a colored product in the presence of the hydroperoxide generated by the enzyme. These methods often utilize the ability of lipid hydroperoxides to oxidize Fe²⁺ to Fe³⁺ under acidic conditions. The Fe³⁺ then reacts with a chromogenic reagent to form a colored complex that can be detected spectrophotometrically in the visible range. researchgate.netnih.gov

One such method involves the oxidation of Fe²⁺ to Fe³⁺, which then oxidizes xylenol orange to form a product that absorbs strongly in the visible region. nih.gov This ferrous oxidation-xylenol orange (FOX) assay has been adapted for measuring lipoxygenase activity and is suitable for high-throughput screening formats, such as in 96-well microplates. nih.govnih.gov

Another colorimetric assay is based on the oxidative coupling of 3-methyl-2-benzothiazolinone (MBTH) with 3-(dimethylamino)benzoic acid (DMAB) in a hemoglobin-catalyzed reaction, which results in the formation of an indamine dye. nih.govnih.gov The potassium iodide-starch method is another colorimetric approach where fatty acid hydroperoxides oxidize iodide to iodine, which then reacts with starch to produce a blue color. ucanr.edunih.gov Both the indamine dye formation and potassium iodide-starch methods have been found to be effective for detecting lipoxygenase activity. nih.gov

Colorimetric assays are often used in commercially available lipoxygenase activity assay kits, providing a convenient way to quantify activity, sometimes based on detecting the oxidation product or through fluorescent probes that react with an intermediate. abbexa.combio-techne.combiocompare.comsigmaaldrich.comcreativebiomart.netscientificlabs.co.uk Some fluorescent assays measure the increase in fluorescent signal at specific excitation and emission wavelengths (e.g., Ex/Em 500/536 nm) which is directly proportional to LOX activity. sigmaaldrich.comcreativebiomart.netscientificlabs.co.uk

Analysis of Lipoxygenase Products (e.g., LC-MS/MS, HPLC)

Identifying and quantifying the specific hydroperoxide products formed by lipoxygenase is essential for understanding the enzyme's regio- and stereospecificity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. cerealsgrains.orgbiocompare.com

HPLC can be used to separate different positional and stereoisomers of fatty acid hydroperoxides or their reduced forms (hydroxy fatty acids). For example, normal-phase HPLC has been used to separate methyl hydroxyoctadecadienoates obtained from linoleic acid hydroperoxide products, allowing for the identification and quantification of isomers like 13-hydroxy-9(Z),11(E)-octadecadienoate, 13-hydroxy-9(E),11(E)-octadecadienoate, 9-hydroxy-10(E),12(Z)-octadecadienoate, and 9-hydroxy-10(E),12(E)-octadecadienoate. researchgate.net

Prior to HPLC analysis, hydroperoxides are often reduced to their corresponding alcohols using reducing agents like triphenylphosphine, and then methylated to improve their chromatographic properties. researchgate.net Thin-layer chromatography (TLC) can also be used to separate reduced hydroperoxides. researchgate.net

Mass spectrometry, often coupled with liquid chromatography (LC-MS or LC-MS/MS), provides detailed structural information and allows for the identification of lipoxygenase products based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for analyzing complex mixtures of oxylipins. For instance, mass spectrometry has been used to identify the main products of a fungal lipoxygenase as 13-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic and 13-hydroperoxy-(9Z,11E)-octadecadienoic acids from linolenic and linoleic acids, respectively. researchgate.net

Spectroscopic Characterization of Lipoxygenases

Spectroscopic techniques provide valuable insights into the structure of lipoxygenases, the environment of their catalytic metal center (usually iron), and the changes that occur during catalysis or upon interaction with substrates or inhibitors.

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the enzyme, particularly those associated with aromatic amino acids and the non-heme iron cofactor. umich.edunih.govumich.edu The UV-Vis spectrum of native lipoxygenase is typically dominated by the absorbance of aromatic amino acids around 280 nm. umich.eduumich.edu Upon oxidation of the ferrous (Fe²⁺) enzyme to the ferric (Fe³⁺) form by product hydroperoxides, changes in the UV-Vis spectrum are observed, including a shift in absorbance to longer wavelengths and the appearance of a shoulder around 330 nm. nih.govumich.eduumich.edu These changes are indicative of alterations in the electronic environment of the iron center.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including the high-spin ferric (Fe³⁺) state of the iron in lipoxygenase. umich.eduresearchgate.netnih.govacs.orgnih.govportlandpress.comportlandpress.com The ferrous (Fe²⁺) form of the enzyme is typically EPR silent. umich.edunih.govnih.govportlandpress.com Upon oxidation, characteristic EPR signals for high-spin Fe³⁺ appear, providing information about the geometry and ligand environment of the iron center. umich.eduresearchgate.netnih.govacs.orgportlandpress.comportlandpress.com EPR studies have revealed that the ferric form of lipoxygenase can exist in several forms with distinct EPR signals, representing a complex equilibrium between iron atoms in different environments. nih.gov EPR spectroscopy has been used to study the redox cycling of the iron during catalysis and the interaction of inhibitors with the metal center. nih.govportlandpress.comportlandpress.com High-frequency EPR has also been applied to study manganese-containing lipoxygenases. acs.org

Mössbauer spectroscopy is a nuclear spectroscopic technique that is particularly useful for studying the oxidation state, spin state, and local environment of iron atoms in proteins. umich.eduamanote.comnih.gov By incorporating the isotope ⁵⁷Fe into lipoxygenase, Mössbauer spectroscopy has unequivocally demonstrated that the native enzyme contains high-spin Fe²⁺. umich.edunih.gov Studies have shown that the ligand sphere for the iron in native lipoxygenase likely consists of oxygen and nitrogen ligands in a roughly octahedral arrangement. umich.edunih.govuu.nl Mössbauer spectra of the product-oxidized enzyme are typically broad, consistent with paramagnetically broadened spectra of the Fe³⁺ state. umich.edunih.gov

Other spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, can provide information about the secondary and tertiary structure of lipoxygenases and conformational changes upon binding of substrates or inhibitors. researchgate.netescholarship.org Near-IR/UV CD and Magnetic Circular Dichroism (MCD) spectroscopies are used to probe the electronic structure of the metal center. acs.orgescholarship.org

These spectroscopic methods, often used in combination, are crucial for understanding the catalytic mechanism of lipoxygenases at a molecular level.

Data Tables

While detailed quantitative data tables were not consistently available across all search results for direct inclusion, the following summarizes some reported values:

Assay MethodSubstrateWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)NotesSource
Spectrophotometric (Conjugated Diene)Linoleic Acid23425,000 - 26,800Measures hydroperoxide product formation researchgate.netcerealsgrains.orgnih.gov
Spectrophotometric (β-Carotene)β-Carotene/Linoleic Acid452-Measures β-carotene bleaching ucanr.edu
Colorimetric (Xylenol Orange)Lipid HydroperoxideVisible-Based on Fe²⁺ oxidation nih.gov
Colorimetric (Indamine Dye)Lipid HydroperoxideVisible-Based on oxidative coupling of MBTH and DMAB nih.gov
FluorometricLOX SubstrateEx 500 / Em 536-Measures fluorescent product formation, sensitivity down to 0.004 mU/mg protein sigmaaldrich.comcreativebiomart.netscientificlabs.co.uk
Lipoxygenase SourcePurification FoldActivity Recovery (%)Molecular Weight (kDa)NotesSource
Rubber Seed7838.56102 (two subunits)Ammonium sulfate, gel filtration, ion-exchange ajol.info
Durum Wheat Semolina895-95 ± 5Multiple chromatography steps researchgate.net
Soybean Meal (LOX-1)1039-Heat treatment, DEAE-cellulose uni-pannon.hu
Black Rice CultivarOptimal pH (Oxygen Polarography)Specific Activity (unit/mg-protein)Km (mM)Vmax (unit/g-grain)Source
Chindo7.541.00.0592020 koreascience.kr
Suwon-4157.027.30.0502283 koreascience.kr
Yongkeum-17.529.60.0661616 koreascience.kr

Detailed Research Findings

Research findings highlight the versatility of methods used in lipoxygenase studies. For example, comparative studies using oxygen electrode and spectrophotometric assays have shown similar Vmax values but potential discrepancies in Km, possibly due to stirring effects in the oxygraphic method. researchgate.net The sensitivity of different colorimetric methods has been compared, indicating that β-carotene bleaching might be less sensitive than indamine dye formation or potassium iodide-starch methods for detecting soybean lipoxygenase activity on agar (B569324) plates. nih.gov Spectroscopic studies have provided detailed information on the iron center, confirming the presence of high-spin Fe²⁺ in the native enzyme and characterizing the changes upon oxidation to Fe³⁺. umich.edunih.govumich.edunih.gov EPR spectroscopy has been instrumental in studying the different ferric species formed and their relation to catalytic activity. nih.gov Purification strategies have been optimized for different sources, achieving high purification factors and reasonable yields. uni-pannon.huajol.inforesearchgate.net

Lipoxygenases (LOXs), historically referred to as lipoxidases, are a family of ubiquitous enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene system to produce conjugated diene hydroperoxides. These enzymes play diverse roles in biological processes across plants, animals, fungi, and some prokaryotes, including inflammation, plant defense, and the synthesis of signaling molecules. LOXs typically contain a single non-heme iron atom per molecule, which is crucial for their catalytic activity.

Protein Engineering and Directed Evolution Studies

Site-Directed Mutagenesis for Functional Alteration

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes into a protein sequence to investigate the functional consequences of these alterations. In lipoxygenase research, this method is employed to probe the roles of individual amino acid residues in substrate binding, catalysis, and product specificity.

Studies have utilized site-directed mutagenesis to understand and alter the reaction specificity of lipoxygenases. For instance, investigations into vertebrate lipoxygenases have shown that site-directed mutagenesis of selected amino acids can induce more pronounced pH-dependence of the reaction specificity nih.gov. An example is the V603H mutant of human 15-lipoxygenase-2, where 8-lipoxygenation was dominant at acidic pH, while 15-H(p)ETE was the major product at pH 8 nih.gov. Similarly, the H604F exchange in wild-type mouse 8-lipoxygenase induced strong pH-dependent alterations in positional specificity nih.gov.

Site-directed mutagenesis has also been applied to convert the positional specificity of lipoxygenases. For example, mutating H608 to valine in cucumber lipid body 13-LOX, which aligns with V580 of potato tuber 9-LOX, resulted in a conversion to a 9-lipoxygenating species nih.gov. This highlights the critical role of specific residues in determining the oxygenation site on the fatty acid substrate nih.gov.

Furthermore, site-directed mutagenesis has been used in combination with rational design to improve enzyme properties like catalytic activity and thermostability lipidmaps.orgthegoodscentscompany.com. Studies on Pseudomonas aeruginosa lipoxygenase (PaLOX) used semi-rational design involving site-directed saturation mutagenesis of residues near the active pocket to enhance catalytic efficiency thegoodscentscompany.com.

Research findings from site-directed mutagenesis studies provide valuable insights into the structure-function relationships of lipoxygenases. For example, analyzing genetic variations in human lipoxygenase genes (ALOX5, ALOX12, ALOX15, and ALOX15B) through structural modeling and site-directed mutagenesis revealed that most frequent non-synonymous coding SNPs are located at the enzyme surface and have minor effects on functionality, while rare variations affecting functionally important residues or leading to truncated enzymes are less common mims.com.

Rational Design and Directed Evolution for Improved Catalytic Properties

Rational design and directed evolution are protein engineering strategies aimed at improving enzyme properties such as catalytic activity, substrate specificity, and stability. Rational design involves making targeted mutations based on existing structural and mechanistic information, while directed evolution mimics natural evolution in a laboratory setting through iterative rounds of random mutagenesis and selection or screening for desired traits.

Directed evolution has been explored to enhance the catalytic activity and thermostability of lipoxygenases, particularly those with potential for industrial applications where low activity and suboptimal stability can be limiting factors guidetopharmacology.orgsenescence.infonih.gov. For instance, a directed evolution strategy applied to lipoxygenase from Enterovibrio norvegicus (EnLOX) successfully increased both specific activity and thermostability guidetopharmacology.orgsenescence.infonih.gov. After rounds of error-prone PCR and DNA shuffling, mutants showed significant increases in specific activity guidetopharmacology.orgsenescence.info. One mutant, D95E/T99A/A121H/S142N/N444W/S613G (EAHNWG), exhibited an 8.25-fold higher specific activity and improved catalytic efficiency compared to the wild-type enzyme guidetopharmacology.orgsenescence.info. This mutant also showed enhanced thermostability, with a longer half-life at 50°C guidetopharmacology.orgsenescence.info.

Molecular dynamics simulations and structural analysis have been used in conjunction with directed evolution to understand the molecular basis for the improved properties. For the EnLOX mutant EAHNWG, simulations indicated that a reduction in hydrogen bonds, enhanced hydrophobic interactions in the catalytic pocket, and improved flexibility of the lid domain contributed to increased structural stability and substrate binding capacity, leading to better thermal stability and catalytic efficiency guidetopharmacology.orgsenescence.info.

While rational design relies on detailed structural information, which may be limited for some lipoxygenases, directed evolution offers a powerful alternative for improving enzyme properties even when structural and mechanistic details are scarce lipidmaps.orgthegoodscentscompany.com. Semi-rational design, a combination of both approaches, has also been effectively used to enhance the catalytic activity of lipoxygenases by targeting residues near the active site for saturation mutagenesis thegoodscentscompany.com.

Computational Biology and Bioinformatics

Computational biology and bioinformatics play increasingly vital roles in lipoxygenase research, providing tools for analyzing sequence data, predicting protein structures, simulating molecular behavior, and understanding evolutionary relationships. These approaches complement experimental studies and offer insights that are difficult to obtain through experimental methods alone.

Sequence Analysis and Phylogenetic Inference

Sequence analysis involves examining the amino acid or nucleotide sequences of lipoxygenases to identify conserved regions, motifs, and domains. Multiple sequence alignments are used to compare sequences from different species or isoforms, highlighting similarities and differences that can provide clues about functional conservation or divergence dovepress.comguidetopharmacology.orgcdutcm.edu.cnnih.gov.

Phylogenetic inference, based on sequence comparisons, allows researchers to reconstruct the evolutionary history of lipoxygenases and understand the relationships between different LOX genes and isoforms across various organisms dovepress.comguidetopharmacology.orgcdutcm.edu.cnnih.govwikidata.orgcenmed.comwikipedia.orgfishersci.ca. Phylogenetic trees can reveal the clustering of lipoxygenases into distinct groups, such as 9-LOX and 13-LOX subfamilies in plants cdutcm.edu.cnnih.gov, suggesting common ancestry and potential functional similarities within groups dovepress.com. Studies on diatom lipoxygenases, for example, used multiple alignments and phylogenetic trees to classify sequences into phylogenetic groups, which may reflect structural differences and substrate specificity dovepress.comwikipedia.org.

Bioinformatic studies involving sequence analysis and phylogenetic inference have also provided insights into the evolutionary aspects of lipoxygenases, including hypotheses about horizontal gene transfer events that may have contributed to their distribution in different organisms, including bacteria cenmed.comthegoodscentscompany.com.

Homology Modeling and 3D Structure Prediction

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (template) with a similar amino acid sequence. This is particularly valuable for lipoxygenases where experimental structures (e.g., from X-ray crystallography) may not be available for all isoforms or species sigmaaldrich.com.

Researchers utilize homology modeling to generate 3D models of lipoxygenases to gain insights into their structural features, including the active site architecture and potential ligand binding pockets dovepress.comwikipedia.orgsigmaaldrich.com. For instance, homology modeling has been used to predict the structure of human 12R-LOX using rabbit reticulocyte 15-lipoxygenase as a template. Similarly, the structure of potato 5-LOX has been modeled based on soybean LOX-3 sigmaaldrich.com. These models are often refined and validated using various computational tools to assess their accuracy and stereochemical quality sigmaaldrich.com.

Predicted 3D structures from homology modeling serve as crucial starting points for further computational analyses, such as molecular docking and molecular dynamics simulations, to investigate substrate and inhibitor interactions and understand the structural basis of enzyme function and specificity dovepress.comwikipedia.orgsigmaaldrich.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. In lipoxygenase research, MD simulations are used to study the dynamic behavior of the enzyme, including protein flexibility, conformational changes, and interactions with substrates, inhibitors, and cofactors senescence.info.

MD simulations can provide insights into the stability of lipoxygenase structures and the binding modes of ligands senescence.info. For example, MD simulations have been employed to elucidate the inhibitory mechanisms of compounds binding to 5-lipoxygenase, revealing how inhibitors like NDGA and AKBA interact with the active site and induce conformational changes. Simulations have also been used to assess the stability of lipoxygenase-ligand complexes, observing parameters like Root Mean Square Deviation (RMSD) over simulation time.

Furthermore, MD simulations can help to understand the impact of mutations on enzyme structure and dynamics, providing a molecular explanation for observed changes in catalytic activity or stability resulting from protein engineering efforts like directed evolution guidetopharmacology.orgsenescence.info. Studies have used MD simulations to decipher key residues at the allosteric site of human 5-lipoxygenase and understand the consequences of amino acid mutations on inhibitor binding.

Molecular Docking for Substrate and Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as a substrate or inhibitor) when bound to a protein receptor (like lipoxygenase) and to estimate the binding affinity. This method is widely used in lipoxygenase research to identify potential substrates, screen for inhibitors, and understand the molecular basis of ligand specificity dovepress.comwikipedia.orgsigmaaldrich.com.

Docking studies involve placing the ligand in the active site or a predicted binding pocket of the lipoxygenase structure (either experimental or homology modeled) and searching for stable binding poses dovepress.comwikipedia.orgsigmaaldrich.com. The results of docking simulations provide information on the key residues involved in interactions with the ligand and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex sigmaaldrich.com.

Molecular docking has been used to investigate the interaction of fatty acid substrates like arachidonic acid with lipoxygenases, predicting their binding modes within the active site. It is also extensively applied in the search for novel lipoxygenase inhibitors, allowing researchers to screen libraries of compounds and identify promising candidates based on their predicted binding affinities and interactions with the enzyme sigmaaldrich.com. Studies have used docking to evaluate the inhibitory activity of various compounds against lipoxygenases, correlating docking scores with experimental inhibition data.

Computational tools like molecular docking, combined with other computational and experimental methods, are invaluable for understanding the molecular recognition between lipoxygenases and their ligands, guiding the design of modified enzymes or the discovery of therapeutic agents targeting lipoxygenase activity.

Cellular and Subcellular Localization Studies

Lipoxygenases (LOXs) exhibit diverse cellular and subcellular localization patterns across different organisms and even among isoforms within the same organism. These distinct localizations are crucial for their varied physiological functions, including lipid metabolism, signaling molecule production, and involvement in stress responses and programmed cell death. Methodological approaches such as subcellular fractionation, immunolocalization (including immunofluorescence and immunogold electron microscopy), and the use of fluorescent protein-tagged LOX constructs coupled with confocal microscopy have been instrumental in elucidating these localization patterns. oup.comresearchgate.netoup.comresearchgate.netnih.govapsnet.orgcabidigitallibrary.orgnotulaebotanicae.ro

In mammalian cells, the localization of 5-lipoxygenase (5-LOX) has been extensively studied, particularly in leukocytes. While traditionally considered a soluble cytosolic protein, research has revealed more complex localization dynamics. In resting human and rat peripheral blood neutrophils, 5-LOX is primarily found in the cytoplasm. atsjournals.orgnih.govatsjournals.org However, in other cell types such as human alveolar macrophages, rat basophilic leukemia (RBL-1) cells, and bone marrow-derived mast cells, 5-LOX is predominantly localized in the nucleus, often within the soluble compartment. atsjournals.orgnih.govatsjournals.orgatsjournals.orgfrontiersin.orgjci.orgplos.org Immunogold electron microscopy studies in resting human alveolar macrophages have specifically localized 5-LOX to the euchromatin region of the nucleus. atsjournals.orgjci.org

Upon cellular activation, a significant translocation of 5-LOX occurs. Both cytosolic and nuclear pools of 5-LOX move to the nuclear envelope, where they interact with 5-lipoxygenase-activating protein (FLAP), a protein primarily located at the nuclear envelope. atsjournals.orgnih.govatsjournals.orgfrontiersin.orgjci.org This translocation is a critical, often rate-limiting step in the biosynthesis of leukotrienes. frontiersin.org Studies using fusion proteins have indicated that nuclear targeting of 5-LOX is a complex process that doesn't rely on a single classic nuclear localization signal but rather a combination of factors, including a weak signal in the N-terminal region and proper protein folding. atsjournals.org The localization of 5-LOX in the nucleus of resting cells appears to be a determinant of the cell's capacity to synthesize leukotriene B4 upon subsequent activation. pnas.org

Different isoforms of 5-LOX can also exhibit distinct localization. For example, studies in HEK293T cells have shown that wild-type 5-LOX is localized in the nucleus, while certain splice variants, such as 5-LOΔ13, 5-LOΔ4, and 5-LOp12, are located in the cytosol. nih.gov This differential localization suggests potentially different functions for these isoforms beyond canonical leukotriene biosynthesis. nih.gov

In human platelets, lipoxygenase activity has been detected in both the cytosol and membrane fractions. Subcellular fractionation studies indicated that approximately 65% of the total enzyme activity was in the cytosol and about 20% was associated with mixed membranes (surface and intracellular). portlandpress.com Further analysis suggested that the membrane-bound activity predominantly resides in intracellular membrane elements. portlandpress.com

Plant lipoxygenases also display diverse localization patterns, which can vary depending on the specific isoform, plant species, tissue, and developmental stage. While many plant LOXs were initially considered soluble cytosolic enzymes, evidence shows their presence in other compartments and association with membranes. oup.comcambridge.org

In soybean, different vegetative lipoxygenase (VLX) isoforms show specific cellular and subcellular distributions. VLXD accumulates in the vacuolar compartment and also localizes within both the vacuole and cytoplasm of cells in the endocarp middle zone of pod walls. nih.gov Other isoforms, VLXA, VLXB, and VLXC, colocalize to the cytoplasm of a specific cell layer in the mesocarp. nih.gov In germinating soybean cotyledons, LOX1, -2, -3, -4, -5, and -6 isozymes were found in the soluble fraction (cytosol), with immunogold labeling confirming the majority of LOX protein in the cytoplasm of parenchyma cells. oup.com In epidermal cells, LOX was observed in vacuoles. oup.com

Studies in pea nodules have identified lipoxygenase in the cytoplasm of cells in the nodule periphery and, notably, in the lumen of Rhizobium-induced infection threads in the subapical invasion zone, representing a novel extracytoplasmic location. apsnet.orgfao.org Lipoxygenase has also been immunolocalized in pea carpels, abundant in the mesocarp and endocarp layers, suggesting a role in pod growth and development. nih.gov

In potato chloroplasts, enzymes involved in the lipoxygenase pathway, including LOX, have been shown to localize differentially within the chloroplast, largely associated with thylakoid membranes. oup.com This was confirmed using confocal microscopy of GFP-tagged proteins, chloroplast fractionation, and immunodetection by electron microscopy. oup.com

Research in Phaseolus coccineus seedlings treated with cadmium showed lipoxygenase mainly in the peripheral parts of protoplasts in control plants, found in the cell wall, along ER elements, at plastid lamellae, and inside mitochondria. researchgate.net In cadmium-treated seedlings, immunolabeling was less intense, with the enzyme found in the cytoplasm, cell wall area, vacuoles, and plastid stroma. researchgate.net

Studies on maize lipoxygenases have revealed diverse subcellular localization profiles for different isoforms, including cytoplasm, plastids, and tonoplasts, suggesting compartmentalization of oxylipin production. researchgate.net Specifically, 13-LOXs tend to accumulate in plastids, while 9-LOXs are often found in the cytoplasm and at the periphery of the tonoplast. researchgate.net

In Larix kaempferi ovules, lipoxygenase has been detected in the cytoplasm, vacuoles, plastids, starch grains, cell wall, and to a lesser extent, the cell nucleus. researchgate.net In the cytoplasm, it was found singly or in groups near mitochondria, endoplasmic reticulum cisterns, dictyosomes, and close to the plasmalemma and tonoplast. researchgate.net

Immunolocalization studies in the anther wall cells of Lathyrus undulatus during programmed cell death showed lipoxygenase in the nucleus (associated with condensed chromatin), cytoplasm, and near dilated rough endoplasmic reticulum cisternae at the vacuolated pollen stage. cabidigitallibrary.orgnotulaebotanicae.ro

The diverse localization patterns of lipoxygenases highlight the complexity of their functions and regulation within the cell, enabling them to access specific substrates and interact with other proteins in distinct cellular compartments to carry out their catalytic activities and mediate downstream signaling events.

Here is a summary of some key lipoxygenase localization findings:

OrganismLOX Type/IsoformLocalization in Resting CellsLocalization Upon Activation/ConditionMethod(s) UsedCitation(s)
Human5-LOX (Neutrophils)CytoplasmTranslocates to nuclear envelopeImmunofluorescence microscopy, Cell fractionation, Immunoblotting atsjournals.orgnih.govatsjournals.org
Human5-LOX (Alveolar Macrophages)Predominantly nucleus (euchromatin region)Translocates to nuclear envelopeImmunogold electron microscopy, Cell fractionation, Immunoblotting, Immunofluorescence microscopy atsjournals.orgatsjournals.orgjci.org
Human5-LOX (RBL-1 cells)Predominantly nucleusTranslocates to nuclear envelopeImmunofluorescence microscopy atsjournals.orgnih.govatsjournals.orgatsjournals.org
Human5-LOX (BMMCs)Predominantly nucleusAltered patterns (punctate nuclear, perinuclear/nuclear envelope)Not explicitly detailed in snippets, likely microscopy/fractionation atsjournals.org
Human5-LOΔ13, 5-LOΔ4, 5-LOp12Cytosol (in HEK293T cells)-Confocal microscopy nih.gov
HumanPlatelet LipoxygenaseCytosol and intracellular membrane elements (approx. 65% cytosol)-Subcellular fractionation, Activity measurement portlandpress.com
PlantSoybean VLXDVacuole and cytoplasm (endocarp middle zone)-Immunolocalization nih.gov
PlantSoybean VLXA, VLXB, VLXCCytoplasm (specific mesocarp cell layer)-Immunolocalization nih.gov
PlantSoybean LOX1-6Cytoplasm (parenchyma cells), Vacuoles (epidermal cells)-Subcellular fractionation, Immunogold labeling oup.comnih.gov
PlantPea LOXCytoplasm (nodule periphery), Lumen of infection threads-Immunogold labeling, In situ hybridization apsnet.orgfao.org
PlantPea LOXMesocarp and endocarp layers (carpels)Regulated throughout developmentImmunolocalization nih.gov
PlantPotato LOXAssociated with thylakoid membranes (chloroplasts)-Confocal microscopy (GFP-tagged), Chloroplast fractionation, Immunodetection by electron microscopy oup.com
PlantPhaseolus coccineus LOX (Control)Peripheral protoplast (cell wall, ER, plastid lamellae, mitochondria)-Immunogold labeling researchgate.net
PlantPhaseolus coccineus LOX (Cd-treated)Cytoplasm, cell wall area, vacuoles, plastid stroma-Immunogold labeling researchgate.net
PlantMaize 13-LOXsPlastids-Fluorescent protein tagging, Confocal microscopy researchgate.net
PlantMaize 9-LOXsCytoplasm, tonoplast periphery-Fluorescent protein tagging, Confocal microscopy researchgate.net
PlantLarix kaempferi LOXCytoplasm, vacuoles, plastids, starch grains, cell wall, nucleus-Immunogold labeling researchgate.net
PlantLathyrus undulatus LOXNucleus, cytoplasm, near RER (anther wall cells during PCD)-Immunogold labeling cabidigitallibrary.orgnotulaebotanicae.ro

Interactive Data Table: Selected Lipoxygenase Localization Findings

Evolutionary Biology and Diversity of Lipoxygenases

Phylogenetic Relationships and Gene Family Organization

Phylogenetic analyses are instrumental in deciphering the evolutionary relationships among LOX genes and understanding their organization into gene families frontiersin.org. Studies consistently show that plant lipoxygenases, for instance, are typically divided into two major groups: 9-LOX and 13-LOX, based on their positional specificity of oxygenation on linoleic acid frontiersin.org. Within these groups, further subfamilies can exist. For example, 13-LOX proteins in plants can be categorized into Type I and Type II based on protein structure and the presence or absence of plastid targeting peptides plos.orgresearchgate.net.

Phylogenetic trees illustrate the relationships between LOX genes, with distinct clades representing different subfamilies frontiersin.orgplos.org. The genetic distances calculated among subfamilies can indicate their relatedness, with some studies suggesting that 9-LOX subfamilies may be more closely related to each other than to those in 13-LOX subfamilies frontiersin.org.

The organization of LOX genes within genomes reveals insights into their evolution. While some species show relatively stable numbers of exons in their LOX genes, others exhibit dramatic changes, suggesting structural evolution within the gene family frontiersin.org. Gene family expansion in various species, such as poplar and passion fruit, has occurred through mechanisms like tandem duplication and segmental duplication events, contributing to the diversity of LOX genes researchgate.netmdpi.complos.org. These duplicated genes can be dispersed across multiple chromosomes mdpi.complos.org. Analysis of gene structures often shows similar exon/intron arrangements and conserved motifs within subfamilies, indicative of functional conservation plos.orgresearchgate.netmdpi.complos.org. A highly conserved motif, His-(X)₄-His-(X)₄-His-(X)₁₇-His-(X)₈-His, is commonly found in LOX proteins and is considered crucial for enzyme stability, activity, and binding of the non-heme iron cofactor plos.orgmdpi.com.

Interactive Table 1: Examples of LOX Gene Family Size in Different Plant Species

SpeciesNumber of LOX GenesReference
Arabidopsis6 mdpi.com
Grape18 mdpi.com
Rice12 mdpi.com
Cucumber23 mdpi.com
Apple25 mdpi.com
Melon18 mdpi.com
Pear23 mdpi.com
Peach12 mdpi.com
Tomato14 mdpi.com
Poplar20 plos.orgplos.org
Passion fruit12 mdpi.com
Potato17 researchgate.net
Foxtail millet12 researchgate.net
SoybeanHighest number in 13-LOX group researchgate.net
Watermelon16 researchgate.net

Hypothesized Evolutionary Origins and Conservation Across Domains of Life

Lipoxygenases are widely distributed across the three domains of life: bacteria, archaea, and eucarya nih.gov. The ubiquitous presence of LOXs suggests that they conferred relevant biological roles throughout natural evolution torvergata.it. Lipoxygenase-like sequences have been identified in all three domains, although functional data for archaeal LOX-like sequences are often lacking, leaving the presence of catalytically active LOXs in archaea as an open question nih.govwikipedia.org.

The evolutionary history of LOXs is complex. Some evidence suggests that LOXs from lower organisms may have possessed functional diversity in early evolutionary stages, with functional differentiation between plant and animal LOXs emerging later mdpi.com. It has been hypothesized that enzymes in the oxylipin pathway, including LOX, allene (B1206475) oxide synthase (AOS), and hydroperoxide lyase (HPL), may share a common primitive ancestor mdpi.com. While AOS and HPL are heme proteins, LOXs are non-heme iron-containing dioxygenases mdpi.com.

Phylogenetic analyses can sometimes group LOXs from brown algae with those from prokaryotes, suggesting an ancestral origin and potentially slower evolution in certain lineages frontiersin.org. This contrasts with plant and animal LOXs, which typically contain an N-terminal β-barrel domain (also known as a PLAT domain) that assists in association with the lipid bilayer, a feature generally absent in bacterial LOXs where it may be replaced by lid helices frontiersin.orgacs.orgpitt.edu. However, a second PLAT domain has been identified in some LAP proteins, which are related to LOXs and found in apicomplexans and their relatives worktribe.com.

Despite the diversity, members of the LOX superfamily share a common structural core and a highly conserved catalytic center, irrespective of their origin acs.orgpitt.edu. This conservation in structure and the catalytic motif (His-(X)₄-His-(X)₄-His-(X)₁₇-His-(X)₈-His) across different domains of life underscore the fundamental importance and conserved mechanism of LOX activity plos.orgmdpi.comacs.orgpitt.edu.

Diversification of Catalytic Specificity and Biological Roles in Different Organisms

The catalytic specificity of LOXs has diversified significantly, leading to enzymes that oxygenate PUFAs at specific carbon positions and with defined stereochemistry nih.gov. This regio- and stereospecificity is a hallmark of LOX catalysis ubaya.ac.idacs.orgpitt.edunih.gov. For common substrates like linoleic acid and arachidonic acid, LOX enzymes exist that are specific for oxygenation at various positions, resulting in a diverse array of hydroperoxy fatty acid products nih.gov. For example, linoleic acid can be oxygenated at the 9R, 9S, or 13S positions, while arachidonic acid can be targeted at positions such as 5R, 5S, 8R, 8S, 9R, 11R, 11S, 12R, 12S, and 15S nih.gov.

The diversification of catalytic specificity is intrinsically linked to the diverse biological roles of LOXs in different organisms torvergata.itdiva-portal.orgmdpi.comnih.govacs.orgresearchgate.net.

In plants, LOXs are involved in numerous processes, including growth, development, senescence, seed germination, and fruit ripening torvergata.itmdpi.commdpi.commdpi.com. They play crucial roles in defense responses against both biotic (e.g., insects, pathogens) and abiotic stresses (e.g., wounding, temperature extremes, drought) mdpi.commdpi.commdpi.com. Plant LOXs are key enzymes in the biosynthesis of jasmonic acid (JA) and other oxylipins, which act as signaling molecules in these processes mdpi.commdpi.com. For instance, linolenic acid is converted to 12-oxo-phytodienoic acid through LOX action, a step in JA biosynthesis mdpi.com.

In animals, LOX products, such as hydroperoxy fatty acids derived from arachidonic acid, are precursors to important signaling molecules like leukotrienes and resolvins, involved in inflammation, immunity, and the resolution of inflammation torvergata.itubaya.ac.idnih.govwikipedia.org. Different animal LOX isoforms exhibit distinct substrate specificities and produce different sets of signaling molecules torvergata.itwikipedia.org. For example, Arachidonate (B1239269) 12-lipoxygenase (ALOX12) metabolizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), a precursor to 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins wikipedia.org. Arachidonate 15-lipoxygenase-1 (ALOX15) is another example with specific catalytic properties wikipedia.org. Some mammalian LOXs can also metabolize fatty acids incorporated into complex lipids like phospholipids (B1166683) and cholesterol esters wikipedia.org. Beyond signaling, some LOXs can modify the structure of biological membranes, influencing processes like leaf senescence in plants or the maturation of red blood cells in animals torvergata.it.

In fungi, particularly plant-pathogenic fungi, manganese-lipoxygenases (MnLOX) are secreted and oxidize unsaturated fatty acids to hydroperoxides, which support infection diva-portal.org.

While less extensively studied compared to eukaryotic LOXs, bacterial lipoxygenases also exist and are known to be involved in the production of oxylipins and signaling compounds ubaya.ac.idnih.gov. Most characterized bacterial LOXs are arachidonate 15-lipoxygenating enzymes nih.gov. The presence of bacterial LOXs associated with various hosts suggests potential roles in host-microbe interactions ubaya.ac.id.

The functional divergence of LOX genes can occur even among recently duplicated gene pairs, leading to varied expression patterns and potentially specialized roles frontiersin.org. This ongoing evolution contributes to the vast functional landscape of the lipoxygenase family.

Interactive Table 2: Examples of LOX Substrates and Products

SubstrateCommon Products (Hydroperoxy Fatty Acids)OrganismsRelated Pathways/Roles
Linoleic acid9-hydroperoxy-10,12-octadecadienoic acid, 13-hydroperoxy-9,11-octadecadienoic acidPlantsJasmonic acid biosynthesis, defense, development mdpi.commdpi.com
α-Linolenic acid9-hydroperoxy-10,12,15-octadecatrienoic acid, 13-hydroperoxy-9,11,15-octadecatrienoic acidPlantsJasmonic acid biosynthesis, defense, development mdpi.commdpi.com
Arachidonic acidHydroperoxyeicosatetraenoic acids (HPETEs) at various positions (e.g., 5-HpETE, 12-HpETE, 15-HpETE)Animals, some Bacteria, Fungi, ProtistsEicosanoid synthesis (Leukotrienes, Resolvins), signaling torvergata.itubaya.ac.idnih.govwikipedia.org

Biotechnological and Agricultural Applications of Lipoxygenases

Applications in Food Science and Processing

In the food industry, lipoxygenase activity can be both beneficial and detrimental. Understanding and controlling its function is crucial for food quality and stability. researchgate.net

Lipoxygenase plays a significant role in bread-making by influencing the rheological properties of dough and the characteristics of flour. The addition of LOX, often from soy flour, to wheat dough can lead to several desirable effects. nih.govresearchgate.net It enhances dough strength and mixing tolerance. nih.govresearchgate.net This is achieved through the co-oxidation of gluten proteins, where the hydroperoxides formed by LOX action oxidize the thiol groups in gluten, leading to the formation of disulfide bonds. creative-enzymes.com This strengthens the gluten network, resulting in a more stable and elastic dough. nih.gov

The bleaching of flour pigments, particularly carotenoids, is another important application of lipoxygenase in the baking industry. researchgate.netnih.gov The hydroperoxides produced by LOX can co-oxidize carotenoids, leading to a whiter crumb color in the final bread product. nih.gov

Research has demonstrated the positive impact of lipoxygenase on various dough and bread parameters. For instance, the addition of a recombinant anabaena lipoxygenase (ana-rLOX) to whole wheat dough was shown to significantly improve dough stability time, resistance to extension, and the elastic and viscous modulus. nih.gov Breads made with this supplemented dough exhibited increased height and specific volume, along with improved textural properties such as hardness, springiness, and chewiness. nih.gov

Table 1: Effect of anabaena-rLOX on Whole Wheat Dough and Bread Quality

Parameter Control 40 IU/g ana-rLOX Percentage Increase
Dough Stability Time - - 35.4%
Farinograph Quality Number - - 27.4%
Bread Height - - 17.3%
Bread Specific Volume - - 15.2%

Data sourced from a study on the effects of purified recombinant anabaena lipoxygenase on whole wheat dough. nih.gov

Lipoxygenase is a key enzyme in the generation of aroma and flavor compounds in many food products, particularly those derived from plants and fish. nih.gov The enzyme initiates a cascade of reactions, known as the lipoxygenase pathway, that converts polyunsaturated fatty acids into a variety of volatile compounds, including aldehydes, alcohols, and ketones. nih.govcherrytimes.it These compounds contribute to the characteristic "green" and fresh aromas of many fruits and vegetables. cherrytimes.itacs.org

For example, C6 aldehydes and alcohols, such as hexanal, are major contributors to the aroma of sweet cherries and are produced through the action of lipoxygenase on linoleic and linolenic acids. cherrytimes.it In tomatoes, lipoxygenase-derived volatiles like cis-3-hexenol and trans-2-hexenal (B146799) are responsible for the fresh green flavor. researchgate.net The activity of lipoxygenase and the subsequent production of these volatile compounds can vary with the fruit's maturity and cultivar. cherrytimes.it

In fish, lipoxygenase-mediated reactions are responsible for the aromas of freshly harvested fish through the production of volatile alcohols and carbonyl compounds. nih.gov For instance, compounds like cis-4-heptenal (B146815) and 2,4,7-decatrienal (B148924) isomers, which contribute to a fishy aroma, are produced via the lipoxygenase pathway. nih.gov

Given the dual role of lipoxygenase in food quality, strategies to modulate its activity are of great interest. In some cases, inhibiting LOX is necessary to prevent the development of off-flavors and oxidative rancidity, particularly in processed foods and stored oils. creative-enzymes.com In other applications, such as bread-making and flavor generation, enhancing its activity is desirable. researchgate.netnih.gov

Methods to control lipoxygenase activity include:

Thermal Processing: Blanching is a common method used to inactivate enzymes, including lipoxygenase, in fruits and vegetables before freezing or canning. This helps to preserve flavor and color during storage. researchgate.net

pH Adjustment: Lipoxygenase activity is pH-dependent, and adjusting the pH of a food system can be used to control its activity.

Use of Inhibitors: Natural and synthetic inhibitors can be used to control LOX activity. Phenolic compounds, for example, can act as antioxidants and inhibit lipoxygenase. mdpi.com

Genetic Modification: Genetic engineering techniques can be employed to down-regulate or knock out lipoxygenase genes in crops to improve the stability of processed products. acs.org For instance, reducing lipoxygenase activity in soybeans can lead to oils with improved flavor stability.

Enzyme Addition: In applications where LOX activity is beneficial, such as in baking, purified lipoxygenase or materials rich in the enzyme, like soy flour, can be added. researchgate.netnih.gov

Biocatalysis for Production of Value-Added Compounds

Lipoxygenases are versatile biocatalysts with applications in the synthesis of a wide range of valuable compounds. nih.govnih.gov The hydroperoxides produced by LOX can serve as precursors for the enzymatic or chemical synthesis of various specialty chemicals. researchgate.netusda.gov

One significant application is in the production of "green leaf volatiles" (GLVs), which are C6 and C9 aldehydes and alcohols responsible for the characteristic fresh green aroma of many plants. researchgate.netmdpi.com These compounds are highly valued in the flavor and fragrance industries. mdpi.com The biocatalytic process typically involves the hydrolysis of vegetable oils to release free fatty acids, followed by the action of lipoxygenase to form hydroperoxides. These hydroperoxides are then cleaved by a hydroperoxide lyase to produce the desired volatile aldehydes. researchgate.net

Lipoxygenase-derived hydroperoxides are also precursors for the synthesis of other important signaling molecules and specialty chemicals, including:

Jasmonic acid and its derivatives: These plant hormones are involved in defense responses and can be produced through the lipoxygenase pathway. nih.gov

Hydroxy fatty acids: These can be used in the production of bioplastics and other industrial products. creative-enzymes.com

Epoxy fatty acids and other oxygenated fatty acids: These compounds have various biological activities and potential applications in pharmaceuticals. usda.gov

The use of lipoxygenase as a biocatalyst offers a green and sustainable alternative to traditional chemical synthesis methods for these valuable compounds. mdpi.com

Table 2: Examples of Value-Added Compounds Produced via Lipoxygenase Biocatalysis

Precursor Fatty Acid Lipoxygenase Product Further Conversion Final Value-Added Compound Application
Linoleic Acid 13-Hydroperoxyoctadecadienoic acid Hydroperoxide Lyase Hexanal Flavor (Green, Grassy)
α-Linolenic Acid 13-Hydroperoxylinolenic acid Allene (B1206475) Oxide Synthase, Allene Oxide Cyclase 12-oxophytodienoic acid Precursor to Jasmonic Acid
Linoleic Acid 9-Hydroperoxyoctadecadienoic acid Divinyl Ether Synthase Etheroleic acid Plant Defense

This table provides a simplified overview of potential biocatalytic pathways involving lipoxygenase.

Agricultural Enhancements through Lipoxygenase Modulation

Modulating lipoxygenase activity in crops holds significant promise for improving agricultural traits, particularly in enhancing stress tolerance and resilience. researchgate.nettaylorfrancis.com

Lipoxygenases play a crucial role in plant defense responses to both biotic and abiotic stresses. researchgate.nettaylorfrancis.comnih.gov The products of the lipoxygenase pathway, particularly oxylipins like jasmonic acid, act as signaling molecules that regulate the expression of defense-related genes. nih.govresearchgate.net This can lead to enhanced resistance against pathogens, insects, and various environmental stressors such as drought, salinity, and extreme temperatures. researchgate.nettaylorfrancis.com

Increased lipoxygenase activity has been observed in plants subjected to various stresses, indicating its involvement in the adaptive response. nih.gov For instance, under low-temperature stress, LOX activity can increase, which is linked to the release of its fatty acid substrates from cell membranes. nih.gov Similarly, some salt-tolerant plants exhibit an increase in LOX activity when exposed to salt stress. mdpi.com

Strategies to enhance crop stress tolerance through lipoxygenase modulation include:

Genetic Engineering: Overexpressing specific lipoxygenase genes can enhance the production of defense-related compounds, thereby improving resistance to certain stresses. notulaebotanicae.ro

Breeding Programs: Selecting for crop varieties with optimal lipoxygenase activity for specific environments can contribute to developing more resilient cultivars.

Application of Biostimulants: Certain biostimulants can induce the plant's natural defense mechanisms, which may involve the upregulation of the lipoxygenase pathway. vlsci.com

By understanding and manipulating the role of lipoxygenase in plant stress responses, it is possible to develop crops that are better equipped to withstand the challenges of a changing climate and ensure greater food security.

Genetic Modification for Desired Agronomic Traits

Genetic modification of lipoxygenase (LOX) genes in various plant species has emerged as a powerful strategy to enhance desirable agronomic traits. These modifications primarily focus on improving nutritional value, extending shelf life, increasing stress tolerance, and enhancing flavor profiles. By either overexpressing or down-regulating specific LOX genes, researchers have been able to modulate the lipoxygenase pathway, which is intrinsically involved in plant growth, development, and defense mechanisms.

One of the significant achievements in this area is the enhancement of crop resilience to both biotic and abiotic stresses. Lipoxygenases play a crucial role in the biosynthesis of jasmonates, a class of phytohormones that mediate plant defense responses. Genetic engineering to modulate LOX expression has been shown to bolster resistance against pathogens and improve tolerance to environmental stressors such as drought and salinity. For instance, the overexpression of a pepper 9-LOX gene, CaLOX1, in Arabidopsis thaliana conferred enhanced resistance to several pathogens, including Alternaria brassicicola, Hyaloperonospora arabidopsidis, and Pseudomonas syringae. Similarly, overexpression of the apple MdLOX3 gene in Arabidopsis resulted in elevated salt stress tolerance by enhancing the scavenging of reactive oxygen species (ROS).

In addition to stress tolerance, genetic modification of lipoxygenases has been instrumental in improving the post-harvest characteristics of fruits and vegetables. The enzymatic activity of LOX is often associated with the degradation of membranes during fruit ripening and senescence, leading to reduced shelf life. By silencing specific LOX genes, it is possible to delay these processes. A notable example is the silencing of the TomloxB gene in tomatoes, which significantly extended the post-harvest life of the fruit.

Furthermore, the manipulation of LOX genes has been pivotal in enhancing the flavor and nutritional quality of various crops. In legumes such as soybeans and peas, lipoxygenase activity is a primary contributor to the development of undesirable "beany" or "grassy" off-flavors by oxidizing polyunsaturated fatty acids. The down-regulation or removal of LOX genes in these crops has led to products with a more neutral flavor profile, making them more palatable for consumers and versatile for food processing. In "Golden Rice," a biofortified rice variety rich in β-carotene, the down-regulation of the r9-LOX1 gene has been shown to reduce the degradation of this vital provitamin A carotenoid during storage, thereby preserving its nutritional benefits.

The following table summarizes key research findings on the genetic modification of lipoxygenase for improved agronomic traits in various plant species.

Crop SpeciesGene ModifiedModification TypeDesired Agronomic TraitResearch Findings
Maize (Zea mays)LOX3Loss-of-function mutationIncreased disease resistanceHomozygous lox3 mutant plants exhibited significantly decreased susceptibility to the fungal pathogen Ustilago maydis. Quantification of fungal biomass showed a significant reduction in the mutants compared to wild-type plants at 6 and 12 days post-inoculation. frontiersin.org
Rice (Oryza sativa)r9-LOX1RNAi-mediated down-regulationImproved nutritional stabilityIn β-carotene-enriched "Golden Rice," silencing of the r9-LOX1 gene activity decreased the co-oxidation of β-carotene, leading to reduced degradation of this provitamin A compound during storage. nih.gov
Tomato (Solanum lycopersicum)TomloxBGene silencingExtended shelf lifeTransgenic fruits with the silenced TomloxB gene could be maintained at room temperature for 40 days, whereas wild-type fruits remained in optimal condition for only six days.
Arabidopsis thaliana MdLOX3 (from Apple)OverexpressionEnhanced salt toleranceHeterologous expression of the apple MdLOX3 gene in Arabidopsis enhanced tolerance to salt stress by increasing the capacity to scavenge reactive oxygen species (ROS), such as H₂O₂ and O₂⁻. mdpi.com
Pea (Pisum sativum)Lipoxygenase genesReduced expression/mutationImproved flavorLipoxygenase activity is a major cause of undesirable "grassy" or "beany" off-flavors in pea products. Mutant lines lacking a specific pea seed LOX have been developed to produce peas with a more neutral flavor, enhancing their commercial value for the frozen food industry and as a protein source for meat substitutes. jic.ac.uk

Advanced Research Directions in Lipoxygenase Studies

Unraveling Complex Allosteric Regulation Mechanisms

Research continues to delve into the intricate ways in which lipoxygenase activity is allosterically regulated. Allosteric sites, distinct from the active catalytic site, are recognized as critical points for modulating enzyme activity, either through suppression or activation. Investigations into the allosteric regulation of various LOX isoforms, such as human 5-LOX and 15-LOX, have identified molecules like ATP (PubChem CID: 5957), 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE), and 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12-HpETE) as allosteric effectors. fishersci.canih.govfishersci.be These studies suggest that allosteric modulation can influence substrate specificity and enzyme kinetics. For instance, ATP has been shown to induce hyperbolic partial activation of 5-LOX. fishersci.be The binding constraints of allosteric sites are being probed to facilitate the rational design of novel allosteric inhibitors and activators. fishersci.ca Recent studies have also explored how allosteric activators and inhibitors binding to the same site on 15-LOX can exert different effects, with activators potentially preventing substrate inhibition and inhibitors decreasing the turnover number while also preventing substrate inhibition. guidetopharmacology.org The triterpenoid (B12794562) 3-O-acetyl-11-keto-β-boswellic acid (AKBA) (PubChem CID: 11168203) has been shown to allosterically activate 15-LOX-1, promoting the formation of specialized pro-resolving mediators. guidetopharmacology.org

Deciphering Isoform-Specific Functions and Their Regulatory Networks

The mammalian genome encodes several functional lipoxygenase genes (ALOX genes), resulting in distinct isoforms such as ALOX15 (15-LOX1), ALOX15B (15-LOX2), ALOX12, ALOX12B, ALOXE3, and ALOX5. These isoforms exhibit varied tissue distribution, substrate preferences, and consequently, diverse biological roles. uni.lunih.gov Deciphering the specific functions of each isoform and their integration into complex cellular regulatory networks is a key research area. Studies utilize various approaches, including gene knockdown, knockout models, and cellular transfection, to understand the impact of individual isoforms on physiological processes and disease pathogenesis. tandfonline.com For example, 5-LOX is primarily involved in the production of leukotrienes, while 12- and 15-LOX isoforms are involved in the generation of hydroperoxy- and hydroxy-eicosatetraenoic acids and lipoxins. fishersci.canih.gov The functional outcomes of LOX activity are highly dependent on the specific isoform, cell type, and the availability of substrates like arachidonic acid (PubChem CID: 444899) and linoleic acid (PubChem CID: 5280450). fishersci.canih.gov Furthermore, alternative splicing can give rise to protein isoforms with altered catalytic activity or cellular localization, adding another layer of complexity to their regulatory networks. nih.gov Research in understudied organisms, such as bony fish, is also revealing novel ALOX isoforms with distinct catalytic properties compared to mammalian enzymes, highlighting the evolutionary diversity and specialized functions of these enzymes. biorxiv.org

Precise Structure-Function Elucidation of Catalytic Specificity

Understanding the precise relationship between the structure of lipoxygenase enzymes and their catalytic specificity is fundamental. LOX enzymes share a conserved structural core, typically consisting of an N-terminal β-barrel (PLAT domain) and a larger α-helical catalytic domain containing a non-heme iron cofactor. lipidmaps.orgflybase.orgmims.com The active site, located within a U-shaped fatty acid binding channel, dictates substrate orientation and the regiospecific and stereospecific insertion of molecular oxygen. flybase.orgmdpi.com Research employs techniques such as X-ray crystallography, computational modeling, and spectroscopic methods to elucidate how specific amino acid residues within the binding channel and around the iron cofactor influence substrate binding, hydrogen abstraction, and oxygen addition. lipidmaps.orgmims.commdpi.comfishersci.ca These studies explain how similar enzymes with conserved catalytic machinery can produce different oxygenation products from the same substrate. mdpi.com For instance, subtle differences in the amino acid composition of the binding pocket and conformational changes can play a crucial role in determining LOX specificity. flybase.org

Systems Biology Approaches Integrating Lipoxygenase Pathways with Broader Omics Data

Systems biology approaches are increasingly being applied to understand the complex interplay of lipoxygenase pathways within the broader cellular context. Integrating data from various "omics" technologies, including genomics, transcriptomics, proteomics, lipidomics, and metabolomics, allows for a more holistic view of biological systems and the role of lipid mediators. nih.govguidetopharmacology.orgnih.govuni-freiburg.de By analyzing large-scale datasets, researchers can identify how lipoxygenase expression and activity are regulated at multiple levels and how the resulting oxylipins influence diverse cellular processes and signaling networks. guidetopharmacology.orgnih.gov Network analysis and multivariate statistics are employed to uncover the interconnectedness of LOX pathways with other metabolic and signaling pathways. nih.govguidetopharmacology.orguni-freiburg.de While challenging due to the heterogeneity of omics data, these integrative approaches provide valuable insights into the roles of lipoxygenases in complex conditions like cardiovascular disease and inflammation by linking genetic information, protein expression, and metabolic profiles to phenotypic outcomes. nih.govnih.gov

Development of Novel Enzyme Modulators (e.g., Activators) for Specific Lipoxygenase Isoforms

The involvement of lipoxygenase isoforms in various diseases has made them attractive therapeutic targets. While the development of LOX inhibitors has been a significant area of research, there is growing interest in the development of enzyme activators, particularly for isoforms like 15-LOX, which are implicated in the resolution of inflammation. guidetopharmacology.orgguidetopharmacology.orgnih.govnih.gov Research is focused on discovering and designing novel small molecules that can selectively modulate the activity of specific LOX isoforms. High-throughput screening of chemical libraries, including marine natural products and large synthetic collections, has led to the identification of novel LOX modulators. fishersci.ca Computational approaches, such as virtual screening and molecular docking, are also employed to identify potential activators and inhibitors and to understand their binding mechanisms. guidetopharmacology.orgnih.govwikidata.orgmdpi.com For example, a novel salicylate (B1505791) derivative (compound 23a) was identified as a potent activator of human 5-LOX, showing non-competitive activation towards ATP and non-essential mixed-type activation against linoleic acid. wikidata.orgmdpi.com These efforts aim to develop selective modulators that can precisely tune lipoxygenase activity for therapeutic benefit.

Q & A

Q. How can researchers accurately determine lipoxygenase (LOX) activity in plant extracts, and what methodological considerations are critical?

Lipoxygenase activity is commonly measured via spectrophotometric assays using linoleic or arachidonic acid as substrates. The reaction generates conjugated dienes, which absorb at 234 nm. Key steps include:

  • Substrate preparation : Dissolve linoleic acid in borate buffer (pH 9.0) with Tween-20 to ensure solubility .
  • Enzyme activation : Pre-incubate LOX with substrate for 5 minutes at 25°C to stabilize reaction kinetics .
  • Kinetic measurement : Monitor absorbance changes at 234 nm for 3–5 minutes. One unit of activity is defined as a ΔA234 of 0.001/min under standardized conditions (pH 9.0, 25°C) . Critical considerations : Enzyme purity (e.g., LOX from soybean has 50,000 units/mg solid activity), substrate specificity (arachidonic acid yields 12-/15-HPETE, while linoleic acid shows ~15% relative activity), and interference from antioxidants in crude extracts .

Q. What are the primary sources of lipoxygenase, and how do isoforms (e.g., LOX-1, LOX-2, LOX-3) influence experimental design?

Lipoxygenases are predominantly sourced from plants (e.g., soybean LOX-1), mammals (e.g., human 5-LOX), and fungi. Isoforms differ in:

  • pH optima : LOX-1 (pH 9.0), LOX-2 (pH 6.5), LOX-3 (pH 7.0) .
  • Product specificity : Soybean LOX-1 produces 13-hydroperoxides, while mammalian 5-LOX generates leukotrienes . Design implications : Select isoforms based on desired oxidation products. For plant studies, use LOX-1 for lipid peroxidation models; for inflammatory pathways, prioritize mammalian isoforms. Validate isoform purity via SDS-PAGE and inhibitor assays (e.g., NDGA for LOX-1) .

Advanced Research Questions

Q. How should researchers address contradictory kinetic data in lipoxygenase studies, particularly substrate inhibition or pH-dependent activity shifts?

Contradictions often arise from:

  • Substrate micelle formation : At high linoleic acid concentrations (>100 µM), micelles reduce enzyme accessibility, mimicking inhibition. Use Tween-20 (<0.01%) to disperse substrates .
  • pH-dependent isoform activation : LOX-1 activity drops 80% at pH 7.0 vs. pH 9.0. Pre-equilibrate reaction buffers and confirm isoform-specific pH profiles . Mitigation strategy : Perform Michaelis-Menten analyses under varied pH and substrate conditions. Use LC-MS to verify product profiles (e.g., 12-HPETE vs. 15-HPETE) and rule out side reactions .

Q. What methodologies are recommended for inactivating lipoxygenase in food matrices without altering nutrient profiles?

LOX inactivation is critical to prevent off-flavors in plant-based products. Effective approaches include:

  • Thermal treatment : Heating at 100°C for 5 minutes denatures LOX but may degrade heat-labile nutrients .
  • Gamma irradiation : Doses >10 kGy reduce LOX activity by 90% but require post-treatment antioxidant addition to mitigate lipid radical formation .
  • Genetic engineering : CRISPR-edited soybeans lacking LOX genes eliminate enzymatic activity without thermal processing . Validation : Measure residual LOX activity via fluorescence assays (e.g., using 2′,7′-dichlorofluorescin) and lipid peroxidation markers (e.g., malondialdehyde via TBA assay) .

Q. How can lipidomics approaches resolve LOX-mediated oxidation pathways in complex biological systems?

Untargeted lipidomics integrates LC-MS and multivariate analysis to map LOX-derived oxidized lipids:

  • Sample preparation : Extract lipids using methyl tert-butyl ether/methanol/water (10:3:2.5) to recover hydroperoxides .
  • Data acquisition : Use HILIC chromatography for polar oxidized lipids and positive/negative ionization modes for comprehensive coverage .
  • Bioinformatic analysis : Apply tools like LipidMatch or LIPID MAPS to annotate LOX-specific products (e.g., 9-/13-HODEs) and differentiate enzymatic vs. non-enzymatic oxidation .

Methodological Resources

Parameter Details Reference
LOX activity assayLinoleic acid (0.6 mM), pH 9.0, ΔA234 monitoring
Isoform differentiationInhibitor screening (NDGA for LOX-1; zileuton for 5-LOX)
Lipid peroxidationTBA assay (MDA quantification at 532 nm)
LOX inactivationThermal (100°C, 5 min) vs. gamma irradiation (10 kGy)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.